5-Fluoro-2-methoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKCCWWWQBMOCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169102 | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17148-49-1 | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17148-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017148491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-2-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoro-2-methoxypyrimidine: A Comprehensive Technical Guide
CAS Number: 17148-49-1
This technical guide provides an in-depth overview of 5-Fluoro-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological significance.
Chemical and Physical Properties
This compound is a fluorinated pyrimidine derivative with the molecular formula C₅H₅FN₂O. Its chemical structure features a pyrimidine ring substituted with a fluorine atom at the 5-position and a methoxy group at the 2-position. This unique substitution pattern imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry.
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 17148-49-1 | [1][2] |
| Molecular Formula | C₅H₅FN₂O | |
| Molecular Weight | 128.10 g/mol | [3] |
| Physical Form | Solid | |
| IUPAC Name | This compound | |
| InChI Key | PDKCCWWWQBMOCA-UHFFFAOYSA-N | |
| Purity | Typically ≥95% | |
| Storage Temperature | Refrigerator |
Synthesis of this compound
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis based on established chemical transformations for similar molecules.
Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate
This precursor can be synthesized in two steps from fluoroacetonitrile.[5] First, a Claisen condensation of fluoroacetonitrile with ethyl formate is performed to yield the enolate.
-
Materials: Fluoroacetonitrile, ethyl formate, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of potassium tert-butoxide in anhydrous THF at -10 °C, slowly add a solution of fluoroacetonitrile and ethyl formate in THF.
-
Stir the reaction mixture at -10 °C for several hours.
-
The resulting precipitate, potassium (Z)-2-cyano-2-fluoroethenolate, is collected by filtration, washed with cold THF, and dried under vacuum.
-
Step 2: Cyclocondensation to form 5-Fluoro-2-methoxypyrimidin-4-amine
The potassium enolate is then reacted with O-methylisourea hemisulfate in a cyclocondensation reaction.[4]
-
Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, O-methylisourea hemisulfate, methanol, water.
-
Procedure:
-
Suspend potassium (Z)-2-cyano-2-fluoroethenolate in a mixture of methanol and water.
-
Add O-methylisourea hemisulfate to the suspension and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
The product, 5-fluoro-2-methoxypyrimidin-4-amine, can be isolated by extraction and purified by column chromatography.
-
Step 3: Conversion to this compound
The final step involves the removal of the amino group, which can be achieved through various methods, such as a diazotization reaction followed by reduction.
-
Materials: 5-Fluoro-2-methoxypyrimidin-4-amine, sodium nitrite, hydrochloric acid, a suitable reducing agent (e.g., hypophosphorous acid).
-
Procedure:
-
Dissolve 5-Fluoro-2-methoxypyrimidin-4-amine in an aqueous acidic solution.
-
Cool the solution in an ice bath and add a solution of sodium nitrite dropwise.
-
After the diazotization is complete, add the reducing agent and allow the reaction to proceed.
-
The final product, this compound, is then extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
Purification can be achieved by recrystallization or column chromatography.
-
A logical workflow for the synthesis is depicted in the following diagram:
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of this compound. A reversed-phase HPLC method can be adapted from established protocols for similar fluoropyrimidines.[6][7]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point could be a 10:90 (v/v) mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength of approximately 265 nm.[6][7]
-
Sample Preparation: Dissolve a accurately weighed sample of this compound in the mobile phase to a known concentration.
Biological Significance and Applications
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of anticancer and antiviral agents. The fluorine atom at the 5-position is a key pharmacophore in many pyrimidine-based antimetabolites.
Mechanism of Action of 5-Fluoropyrimidines
Derivatives of 5-fluoropyrimidine, such as the well-known anticancer drug 5-Fluorouracil (5-FU), exert their cytotoxic effects primarily through the inhibition of thymidylate synthase (TS).[1][8] This enzyme is critical for the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair.
The general mechanism involves the intracellular conversion of the 5-fluoropyrimidine into fluorodeoxyuridine monophosphate (FdUMP). FdUMP then forms a stable ternary complex with thymidylate synthase and its cofactor, N⁵,N¹⁰-methylenetetrahydrofolate. This complex effectively inhibits the enzyme, leading to a depletion of the dTMP pool, which in turn disrupts DNA replication and repair, ultimately inducing cell death in rapidly proliferating cancer cells.[1][8]
The metabolic activation and inhibitory action of 5-fluoropyrimidines are illustrated in the following signaling pathway diagram:
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
References
- 1. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17148-49-1|this compound|BLD Pharm [bldpharm.com]
- 3. 2-Fluoro-5-methoxypyrimidine | C5H5FN2O | CID 581840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 5. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development of a HPLC method to determine 5-fluorouracil in plasma: application in pharmacokinetics and steady-state concentration monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
5-Fluoro-2-methoxypyrimidine chemical properties
An In-Depth Technical Guide to 5-Fluoro-2-methoxypyrimidine: Core Chemical Properties and Applications
For researchers, scientists, and drug development professionals, a comprehensive understanding of key chemical intermediates is paramount. This compound is a substituted pyrimidine derivative that serves as a valuable building block in medicinal chemistry and materials science. The strategic placement of the fluoro and methoxy groups on the pyrimidine ring imparts unique electronic properties and reactivity, making it a versatile scaffold for synthesizing complex molecular architectures.
This guide provides a detailed overview of the core chemical properties, synthetic methodologies, and applications of this compound, with a focus on its role in drug discovery and development.
Core Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. While specific experimental values can vary slightly between suppliers, the predicted and established data provide a reliable baseline for laboratory work.
| Property | Value |
| Molecular Formula | C₅H₅FN₂O |
| Molecular Weight | 128.10 g/mol [1] |
| Melting Point | Not widely reported, but expected to be a low-melting solid or liquid at room temperature. |
| Boiling Point | ~144.8°C at 760 mmHg (Predicted for a similar isomer)[2] |
| Density | ~1.146 g/cm³ (Predicted for a similar isomer)[2] |
| pKa | 3.63 ± 0.10 (Predicted for a related aminopyrimidine)[3] |
| CAS Number | 62802-39-5[1] |
Spectroscopic Analysis
Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. The following table summarizes the expected spectroscopic characteristics.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃) and the aromatic protons on the pyrimidine ring. Chemical shifts will be influenced by the electronegative fluorine atom and the electron-donating methoxy group. |
| ¹³C NMR | Resonances for the five carbon atoms in the molecule, including the methoxy carbon and the four pyrimidine ring carbons. The carbon atom bonded to the fluorine will show a characteristic C-F coupling. |
| ¹⁹F NMR | A single resonance for the fluorine atom at the 5-position, providing a sensitive probe for the molecule's electronic environment.[4][5] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, C-O stretching of the methoxy group, and a strong C-F stretching band. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would likely involve the loss of the methoxy group or other small neutral molecules.[6] |
Reactivity and Synthetic Pathways
The chemical reactivity of this compound is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the pyrimidine ring. The fluorine atom enhances metabolic stability and lipophilicity in derivative compounds, a desirable trait in drug candidates.[2][7] The methoxy group can influence the ring's reactivity, particularly in substitution reactions.[2]
The pyrimidine ring itself is susceptible to nucleophilic substitution, and the presence of the fluorine atom can further activate the ring towards such reactions. The methoxy group, being a good leaving group under certain conditions, can also be displaced.
A common synthetic approach to substituted pyrimidines involves multi-step sequences starting from more readily available precursors. A plausible synthesis for this compound could start from 5-fluorouracil, a common intermediate.
Caption: A plausible synthetic pathway to this compound.
Experimental Protocols
General Protocol for the Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine from 2-methoxy-5-fluorouracil
This protocol is adapted from a patented method for a similar transformation and serves as a representative example.[8]
Materials:
-
2-methoxy-5-fluorouracil (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (2 equivalents)
-
Triethylamine (1.8 equivalents)
-
Toluene (solvent)
Procedure:
-
To a reaction flask equipped with a thermometer and condenser, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.
-
Heat the mixture to approximately 55°C.
-
Begin the dropwise addition of phosphorus oxychloride, carefully controlling the temperature of the exothermic reaction to maintain it between 105-110°C.
-
After the addition is complete, maintain the reaction at this temperature for 3 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture would be cooled and worked up to isolate the 2-methoxy-4-chloro-5-fluoropyrimidine intermediate. This would typically involve quenching the excess POCl₃, extraction, and purification.
Applications in Drug Development
Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The this compound scaffold is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[2]
The fluorine atom at the 5-position is a bioisostere for a hydrogen atom but with significantly different electronic properties. It can improve a drug candidate's pharmacokinetic profile by:
-
Enhancing Metabolic Stability: The strong C-F bond can block sites of metabolism by cytochrome P450 enzymes.[7]
-
Increasing Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.
-
Modulating Lipophilicity: This can improve membrane permeability and bioavailability.[2][7]
The methoxy group provides a handle for further functionalization through ether cleavage or can influence the molecule's conformation and interactions within a binding pocket.[7]
Caption: Workflow of this compound as a building block.
Safety and Handling
Based on data for structurally similar compounds, this compound and its derivatives should be handled with care. The following is a summary of potential hazards and recommended precautions.
Hazard Statements (based on related compounds):
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling.[10][11] Wear protective gloves, clothing, eye, and face protection.[10][12] Use only in a well-ventilated area and avoid breathing dust or vapors.[10][12]
-
Response:
-
If Swallowed: Rinse mouth and seek medical attention.[13]
-
If on Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][11][14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10][11]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed in a dry, cool environment.[10][11]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[10][13]
Conclusion
This compound is a strategically important chemical intermediate with properties that make it highly valuable in the field of drug discovery. Its unique combination of a fluorinated pyrimidine core and a methoxy group provides a versatile platform for the synthesis of novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in the development of next-generation pharmaceuticals.
References
- 1. 2-Fluoro-5-methoxypyrimidine | C5H5FN2O | CID 581840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]
- 4. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidine, a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a relevant synthetic protocol, and discusses its potential mechanism of action within biological systems.
Core Physicochemical Data
This compound is a substituted pyrimidine with the molecular formula C₅H₅FN₂O. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position imparts unique electronic properties that are of interest in the design of therapeutic agents. The quantitative data for this compound and a closely related intermediate are summarized below.
| Property | This compound | 4-Amino-5-fluoro-2-methoxypyrimidine |
| Molecular Formula | C₅H₅FN₂O | C₅H₆FN₃O |
| Molecular Weight | 128.10 g/mol | 143.12 g/mol [1] |
| CAS Number | 17148-49-1 | 1993-63-1[1] |
| Appearance | White to Almost white powder to crystal | White to Almost white powder to crystal |
| Melting Point | Not widely specified | 191.0 to 195.0 °C |
Synthetic Protocols
Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine
A plausible synthetic route involves the cyclization of an appropriate precursor with O-methylisourea hemisulfate.[2] A more direct described method starts from 2-methoxy-4-chloro-5-fluoropyrimidine.
Experimental Protocol:
-
Reaction Setup: To 170 g of a 10 wt% solution of ammonia in isopropanol, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.
-
Reaction Conditions: Heat the mixture to a temperature of 40-60 °C and stir for 3-5 hours.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Collect the solid product by filtration. Wash the solid with isopropanol and dry to yield 5-fluoro-2-methoxy-4-pyrimidinamine.[3]
This synthesis yields a white solid with a molar yield of 95.0% and an HPLC purity of 99.0%.[3]
Biological Activity and Signaling Pathways
As a fluorinated pyrimidine, this compound is anticipated to exhibit biological activity similar to other compounds in this class, such as the widely used anticancer drug 5-fluorouracil (5-FU). The primary mechanism of action for fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidines.
Inhibition of thymidylate synthase disrupts the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. This leads to an imbalance of deoxynucleotides and the misincorporation of other nucleotides into DNA, ultimately triggering cell cycle arrest and apoptosis.
The metabolic activation of fluoropyrimidines typically involves their conversion to fluorodeoxyuridine monophosphate (FdUMP), which is the active inhibitor of thymidylate synthase. Other metabolites can also be incorporated into both DNA and RNA, contributing to cytotoxicity.
References
An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxypyrimidine Precursors
This technical guide provides a detailed overview of a core synthesis pathway for obtaining key precursors to 5-Fluoro-2-methoxypyrimidine. The focus of this document is the reliable and documented synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine , a critical intermediate for the development of various fluorinated pyrimidine compounds. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
The synthesis route outlined begins with the readily available starting material, 2-methoxy-5-fluorouracil (also known as 5-fluoro-4-hydroxy-2-methoxypyrimidine), and proceeds via a chlorination reaction. This foundational step is crucial for enabling further functionalization of the pyrimidine ring.
Core Synthesis Pathway: Chlorination of 2-methoxy-5-fluorouracil
The primary transformation detailed in this guide is the conversion of the 4-hydroxy group of 2-methoxy-5-fluorouracil to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), in the presence of an acid scavenger and an organic solvent.
Caption: Synthesis workflow for 2-methoxy-4-chloro-5-fluoropyrimidine.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine based on established protocols[1].
Table 1: Reactant and Reagent Specifications
| Compound | Role | Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass / Volume |
| 2-Methoxy-5-fluorouracil | Starting Material | C₅H₅FN₂O₂ | 144.11 | 0.1 | 14.4 g |
| Phosphorus Oxychloride | Chlorinating Agent | POCl₃ | 153.33 | 0.2 | 30.6 g |
| Triethylamine | Acid Scavenger | C₆H₁₅N | 101.19 | 0.18 | 18.2 g |
| Toluene | Solvent | C₇H₈ | 92.14 | - | 26 g |
Table 2: Reaction Conditions and Yield
| Parameter | Value |
| Reaction Temperature | 105 - 110 °C |
| Reaction Time | 3 hours |
| Product Formula | C₅H₄ClFN₂O |
| Product Molar Mass | 162.55 g/mol |
| Theoretical Yield | 16.26 g |
| Reported Yield | High |
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN104945331A for the preparation of 2-methoxy-4-chloro-5-fluoropyrimidine[1].
Objective: To synthesize 2-methoxy-4-chloro-5-fluoropyrimidine via chlorination of 2-methoxy-5-fluorouracil.
Materials and Equipment:
-
250 mL three-neck reaction flask
-
Thermometer
-
Condenser
-
Dropping funnel
-
Heating mantle with magnetic stirrer
-
2-Methoxy-5-fluorouracil (14.4 g, 0.1 mol)
-
Toluene (26 g)
-
Triethylamine (18.2 g, 0.18 mol)
-
Phosphorus oxychloride (30.6 g, 0.2 mol)
-
Water
-
Toluene (for extraction)
Procedure:
-
Setup: Equip a 250 mL reaction flask with a thermometer, condenser, and dropping funnel.
-
Charging Reactants: Add 14.4 g (0.1 mol) of 2-methoxy-5-fluorouracil, 26 g of toluene, and 18.2 g (0.18 mol) of triethylamine to the reaction flask.
-
Heating: Begin stirring the mixture and heat the flask to a temperature of 55 ± 1 °C.
-
Addition of Chlorinating Agent: Once the temperature is stable, begin the dropwise addition of 30.6 g (0.2 mol) of phosphorus oxychloride from the dropping funnel.
-
Reaction: After the addition is complete, heat the reaction mixture to control the temperature between 105 °C and 110 °C. Maintain this temperature and continue stirring for 3 hours.
-
Quenching and Extraction: After 3 hours, cool the reaction mixture. Carefully and slowly add the reaction solution to a mixture of water and toluene. Stir vigorously, then allow the layers to separate in a separatory funnel.
-
Work-up: Separate the organic layer. Extract the aqueous layer once more with toluene. Combine the organic layers.
-
Isolation: The combined organic layers contain the desired product, 2-methoxy-4-chloro-5-fluoropyrimidine. The solvent can be removed under reduced pressure to yield the product. This intermediate is often used directly in subsequent reactions, such as hydrazinolysis or amination[1].
This detailed guide provides the foundational knowledge for the synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine, a versatile intermediate in pharmaceutical chemistry. The provided pathway is robust and serves as a critical first step towards the synthesis of the target this compound and other related bioactive molecules.
References
Synthetic Pathways to 5-Fluoro-2-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 5-Fluoro-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. This document details the starting materials, experimental protocols, and quantitative data to support laboratory-scale synthesis and process development.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, including the fluorine atom at the 5-position and the methoxy group at the 2-position, are important for modulating the biological activity and pharmacokinetic properties of target molecules. The efficient synthesis of this intermediate is therefore of significant interest. This guide outlines and compares several common synthetic strategies.
Synthetic Route 1: From 2,4-Dichloro-5-fluoropyrimidine
One of the most prevalent methods for synthesizing this compound involves the sequential displacement of chlorine atoms from 2,4-dichloro-5-fluoropyrimidine. This commercially available starting material offers a straightforward route through selective nucleophilic substitution.
Logical Workflow
Caption: Synthesis from 2,4-dichloro-5-fluoropyrimidine.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
This step involves the selective methoxylation of 2,4-dichloro-5-fluoropyrimidine. The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position.
-
Materials: 2,4-dichloro-5-fluoropyrimidine, Sodium methoxide, Methanol.
-
Procedure: A solution of sodium methoxide in methanol is prepared and cooled. 2,4-dichloro-5-fluoropyrimidine is added portion-wise while maintaining a low temperature. The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC or GC-MS). The solvent is then removed under reduced pressure, and the residue is worked up to isolate the product.
Step 2: Reductive Dechlorination
The remaining chlorine atom at the 4-position is removed via catalytic hydrogenation.
-
Materials: 4-Chloro-5-fluoro-2-methoxypyrimidine, Palladium on carbon (Pd-C), Hydrogen gas, Solvent (e.g., Ethanol, Methanol), Base (e.g., Triethylamine).
-
Procedure: 4-Chloro-5-fluoro-2-methoxypyrimidine is dissolved in a suitable solvent, and a catalytic amount of Pd-C is added, along with a base to neutralize the HCl formed. The mixture is then subjected to a hydrogen atmosphere (typically at a specified pressure) and stirred vigorously. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.
Quantitative Data
| Starting Material | Reagents | Product | Yield | Purity |
| 2,4-Dichloro-5-fluoropyrimidine | 1. Sodium methoxide2. H₂, Pd-C | This compound | ~70-85% (overall) | >98% |
Synthetic Route 2: From 5-Fluorouracil Derivatives
Another common approach starts from derivatives of 5-fluorouracil, such as 5-fluoro-2,4-dihydroxypyrimidine. This route involves chlorination followed by methoxylation and reduction.
Logical Workflow
Caption: Synthesis from 5-fluorouracil.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
-
Materials: 5-Fluorouracil, Phosphorus oxychloride (POCl₃), Tertiary amine (e.g., N,N-dimethylaniline).
-
Procedure: 5-Fluorouracil is heated with an excess of phosphorus oxychloride, often in the presence of a tertiary amine base. The reaction mixture is refluxed until the starting material is consumed. The excess POCl₃ is removed by distillation, and the residue is carefully poured onto ice to hydrolyze any remaining reagent. The product is then extracted with an organic solvent.
Step 2 & 3: Methoxylation and Reduction
The subsequent steps of selective methoxylation and reductive dechlorination are carried out as described in Synthetic Route 1.
Quantitative Data
| Starting Material | Reagents | Product | Yield | Purity |
| 5-Fluorouracil | 1. POCl₃2. Sodium methoxide3. H₂, Pd-C | This compound | Variable, generally lower than Route 1 | >95% |
Synthetic Route 3: From 2-Methoxy-5-fluorouracil
A variation of the previous route starts with 2-methoxy-5-fluorouracil (also known as 5-fluoro-4-hydroxy-2-methoxypyrimidine). This avoids the initial methoxylation step on the dichloro intermediate.
Logical Workflow
Caption: Synthesis from 2-methoxy-5-fluorouracil.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
-
Materials: 2-Methoxy-5-fluorouracil, Phosphorus oxychloride (POCl₃), Toluene, Triethylamine.[1]
-
Procedure: In a reaction flask, 2-methoxy-5-fluorouracil, toluene, and triethylamine are added.[1] The mixture is heated, and phosphorus oxychloride is added dropwise.[1] The reaction temperature is maintained at 105-110°C for several hours.[1] After completion, the reaction mixture is worked up to isolate the chlorinated product.
Step 2: Reductive Dechlorination
This step is carried out as previously described.
Quantitative Data
| Starting Material | Reagents | Product | Yield | Purity |
| 2-Methoxy-5-fluorouracil | 1. POCl₃, Triethylamine2. H₂, Pd-C | This compound | Good | High |
Synthetic Route 4: From Fluoroacetonitrile and O-Methylisourea
A different approach involves the construction of the pyrimidine ring from acyclic precursors. This method can be advantageous in terms of cost and availability of starting materials.[2]
Logical Workflow
Caption: Synthesis from fluoroacetonitrile.
Experimental Protocols
Step 1: Synthesis of Potassium (Z)-2-cyano-2-fluoroethenolate
-
Materials: Fluoroacetonitrile, Ethyl formate, Potassium tert-butoxide, THF.[2]
-
Procedure: Fluoroacetonitrile is subjected to a Claisen condensation with ethyl formate using a strong base like potassium tert-butoxide in an anhydrous solvent such as THF at low temperatures.[3] The resulting enolate salt is then isolated.[2]
Step 2: Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine
-
Materials: Potassium (Z)-2-cyano-2-fluoroethenolate, O-Methylisourea hemisulfate, Methanol/Water.[2]
-
Procedure: The enolate is cyclized with O-methylisourea hemisulfate in a mixed solvent system like methanol/water to form the aminopyrimidine derivative.[2] A yield of 41% has been reported for this step.[2]
Step 3: Deamination to this compound
-
Materials: 5-Fluoro-2-methoxypyrimidin-4-amine, Sodium nitrite, Acid, Reducing agent.
-
Procedure: The amino group at the 4-position is removed. This can be achieved through diazotization with sodium nitrite in an acidic medium, followed by a reduction step to replace the diazonium group with a hydrogen atom.
Quantitative Data
| Starting Material | Key Reagents | Intermediate | Intermediate Yield |
| Fluoroacetonitrile | Ethyl formate, KOtBu | Potassium (Z)-2-cyano-2-fluoroethenolate | ~77%[3] |
| Potassium (Z)-2-cyano-2-fluoroethenolate | O-Methylisourea hemisulfate | 5-Fluoro-2-methoxypyrimidin-4-amine | 41%[2] |
Conclusion
The synthesis of this compound can be accomplished through several distinct pathways. The choice of route will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the laboratory's capabilities for handling specific reagents and reaction conditions. The methods starting from chlorinated pyrimidine precursors are generally high-yielding and straightforward, while the construction of the pyrimidine ring from acyclic materials offers an alternative that may be more cost-effective for large-scale synthesis. Each route presents a viable option for obtaining this important pharmaceutical intermediate.
References
5-Fluoro-2-methoxypyrimidine structural analogs
An In-depth Technical Guide to the Structural Analogs of 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of a fluorine atom and a methoxy group can significantly alter the molecule's electronic properties, metabolic stability, and biological activity. This compound and its structural analogs are of particular interest, primarily as intermediates and prodrugs in the development of anticancer and antifungal therapies. Many of these compounds are part of the fluoropyrimidine class of drugs, which have been a mainstay in oncology for decades. Their mechanism of action often involves the metabolic conversion to 5-fluorouracil (5-FU) and its subsequent active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.
This technical guide provides a comprehensive overview of the key structural analogs of this compound, detailing their synthesis, biological activities, and pharmacokinetic profiles. It includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
Key Structural Analogs and Physicochemical Properties
The development of analogs has focused on improving therapeutic index, oral bioavailability, and tumor selectivity compared to intravenously administered 5-FU. These analogs range from direct precursors to complex prodrugs designed for targeted activation.
Table 1: Physicochemical Properties of this compound and Key Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role | Reference |
| 5-Fluoro-2-methoxypyridine | C₆H₆FNO | 127.12 | 51173-04-7 | Related Scaffold | |
| 2-Fluoro-5-methoxypyrimidine | C₅H₅FN₂O | 128.11 | 62802-39-5 | Isomeric Analog | |
| 4-Amino-5-fluoro-2-methoxypyrimidine | C₅H₆FN₃O | 143.12 | 1993-63-1 | Synthetic Intermediate | |
| 5-Fluorocytosine (5-FC) | C₄H₄FN₃O | 129.09 | 2022-85-7 | Antifungal Agent, 5-FU Prodrug | |
| 5-Fluorouracil (5-FU) | C₄H₃FN₂O₂ | 130.08 | 51-21-8 | Anticancer Drug | |
| Capecitabine | C₁₅H₂₂FN₃O₆ | 359.35 | 154361-50-9 | Oral 5-FU Prodrug | |
| 5'-Deoxy-5-fluorouridine (5'-dFUrd) | C₉H₁₁FN₂O₅ | 246.19 | 3094-09-5 | 5-FU Prodrug |
Synthesis of Key Analogs
The synthesis of fluoropyrimidine analogs often involves multi-step processes starting from readily available pyrimidine precursors. The introduction of the fluorine atom is a critical step, which can be achieved either by direct fluorination or by using a fluorinated building block.
Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine
This protocol describes a general procedure for the synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine (also known as 5-fluoro-2-methoxy-4-pyrimidinamine) from a chloropyrimidine intermediate.
Materials:
-
2-methoxy-4-chloro-5-fluoropyrimidine (32.5 g)
-
10 wt% solution of ammonia in isopropanol (170 g)
-
Isopropanol (for washing)
Procedure:
-
Add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine to 170 g of a 10 wt% solution of ammonia in isopropanol in a suitable reaction vessel.
-
Heat the reaction mixture to a temperature between 40-60 °C.
-
Stir the reaction for 3-5 hours, monitoring for completion via a suitable method (e.g., HPLC).
-
Once the reaction is complete, allow the mixture to cool naturally to room temperature.
-
Collect the resulting solid product by filtration.
-
Wash the collected solid with isopropanol.
-
Dry the solid to yield the final product, 5-fluoro-2-methoxy-4-pyrimidinamine.
Expected Outcome:
-
This procedure has been reported to yield 27.2 g of a white solid product, corresponding to a 95.0% molar yield with 99.0% purity as determined by HPLC.
The Dawn of a New Era in Fluoropyrimidine Chemotherapy: A Technical Guide to Novel Derivatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, and at the forefront of this evolution lies the development of novel chemotherapeutic agents. Among these, fluoropyrimidine derivatives have long been a cornerstone of treatment for a variety of solid tumors. However, their efficacy is often limited by issues of toxicity and resistance. This technical guide delves into the discovery and preclinical/clinical development of two promising novel fluoropyrimidine derivatives, TAS-114 and NUC-3373, which are poised to redefine the therapeutic application of this important class of drugs.
Introduction: Overcoming the Limitations of Traditional Fluoropyrimidines
5-Fluorouracil (5-FU) and its oral prodrugs have been pivotal in oncology for decades. Their primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, and the misincorporation of fluorinated nucleotides into DNA and RNA, leading to cytotoxicity. However, the clinical utility of traditional fluoropyrimidines is hampered by several factors:
-
Non-selective toxicity: Widespread action on both cancerous and healthy, rapidly dividing cells leads to significant side effects such as myelosuppression, mucositis, and hand-foot syndrome.
-
Drug resistance: Cancer cells can develop resistance through various mechanisms, including increased expression of TS or the drug catabolizing enzyme dihydropyrimidine dehydrogenase (DPD).
-
Suboptimal pharmacokinetics: 5-FU has a short half-life and variable bioavailability, necessitating complex dosing schedules.
The novel derivatives discussed herein, TAS-114 and NUC-3373, have been rationally designed to address these limitations, offering the potential for improved efficacy and a more favorable safety profile.
TAS-114: A Dual-Targeted Approach to Enhancing Fluoropyrimidine Efficacy
TAS-114 is an orally bioavailable small molecule that acts as a dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD)[1]. This dual mechanism is designed to potentiate the anticancer effects of fluoropyrimidines like capecitabine and S-1.
Mechanism of Action
The antitumor activity of TAS-114 stems from its ability to modulate two key enzymatic pathways involved in fluoropyrimidine metabolism and action[1][2]:
-
dUTPase Inhibition: By inhibiting dUTPase, TAS-114 prevents the hydrolysis of deoxyuridine triphosphate (dUTP) and its fluorinated counterpart, 5-fluoro-deoxyuridine triphosphate (FdUTP). This leads to an accumulation of these nucleotides and their subsequent misincorporation into DNA, triggering DNA damage and cell death[1].
-
DPD Inhibition: TAS-114 also inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU[1]. This inhibition increases the bioavailability and prolongs the exposure of 5-FU, thereby enhancing its antitumor effect.
Mechanism of Action of TAS-114
Preclinical and Clinical Data Summary
Preclinical studies have demonstrated that TAS-114 enhances the cytotoxicity of fluoropyrimidines in various cancer cell lines and increases the antitumor activity of capecitabine in mouse models[3]. Clinical trials have further evaluated the safety and efficacy of TAS-114 in combination with S-1 (an oral fluoropyrimidine) in patients with advanced solid tumors.
| Study Phase | Cancer Type | Combination Therapy | Key Findings | Reference |
| Phase 1 | Advanced Solid Tumors | TAS-114 + S-1 | MTD: TAS-114 200 mg/m² + S-1 36 mg/m². Common AEs: anemia, lymphocytopenia, neutropenia. Partial response in 10/76 patients. | [4] |
| Phase 2 | Advanced NSCLC | TAS-114 + S-1 vs. S-1 alone | ORR: 19.7% (combo) vs. 10.3% (S-1 alone). No significant improvement in PFS. | [5] |
NUC-3373: A ProTide Approach to Targeted Thymidylate Synthase Inhibition
NUC-3373 is a phosphoramidate protide of 5-fluorodeoxyuridine (FUDR) designed to overcome the key limitations of 5-FU by generating higher intracellular levels of the active anti-cancer metabolite, fluorodeoxyuridine monophosphate (FdUMP), while minimizing the formation of toxic metabolites[6][7].
Mechanism of Action
NUC-3373's design allows it to bypass the resistance mechanisms associated with 5-FU[6][7]. It does not require nucleoside transporters for cellular uptake and is resistant to degradation by DPD. Once inside the cell, it is efficiently converted to FdUMP, leading to potent inhibition of thymidylate synthase and subsequent DNA damage.
Mechanism of Action of NUC-3373
Preclinical and Clinical Data Summary
Preclinical studies have shown that NUC-3373 is a more potent inhibitor of TS than 5-FU and induces greater DNA damage in cancer cells[7]. Clinical trials have demonstrated a favorable safety profile and encouraging antitumor activity, particularly in patients who have relapsed on prior 5-FU therapy[6][8].
| Study Phase | Cancer Type | Combination Therapy | Key Findings | Reference |
| Phase 1 (NuTide:301) | Advanced Solid Tumors | NUC-3373 Monotherapy | MTD: 2500 mg/m² weekly. Favorable PK profile. Stable disease observed. | [6] |
| Phase 1b (NuTide:302) | Advanced Colorectal Cancer | NUC-3373 ± Leucovorin | Tumor shrinkage observed in fluoropyrimidine-refractory patients. Favorable safety profile. | [8] |
| Phase 1/2 (NuTide:303) | Advanced Solid Tumors | NUC-3373 + Pembrolizumab | Durable responses observed, including a 100% reduction in target lesions in one patient and an 81% reduction in another. |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of novel fluoropyrimidine derivatives.
Synthesis of Novel Fluoropyrimidine Derivatives
A general synthetic approach for fluoropyrimidine analogs often involves the cyclocondensation of a fluorinated building block with an amidine or related precursor. For example, 5-fluoropyrimidines can be synthesized from potassium 2-cyano-2-fluoroethenolate and amidine hydrochlorides under mild conditions[9]. This method offers a versatile route to a variety of substituted fluoropyrimidines.
General Synthesis Workflow
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Thymidylate Synthase (TS) Inhibition Assay (Western Blot)
Western blotting can be used to assess the inhibition of TS by observing the formation of a stable ternary complex between FdUMP, TS, and 5,10-methylenetetrahydrofolate.
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block non-specific binding sites on the membrane.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TS.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. The formation of the ternary complex will result in a band shift to a higher molecular weight.
DNA Damage Assessment (γH2AX Immunofluorescence)
The phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for γH2AX.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the number of γH2AX foci per nucleus.
Conclusion and Future Directions
The novel fluoropyrimidine derivatives TAS-114 and NUC-3373 represent significant advancements in the field of oncology. By targeting specific enzymatic pathways and overcoming the limitations of traditional fluoropyrimidines, these agents hold the promise of improved therapeutic outcomes for cancer patients. The dual-inhibition strategy of TAS-114 and the ProTide technology of NUC-3373 showcase innovative approaches to drug design.
Further research will focus on optimizing combination therapies, identifying predictive biomarkers of response, and expanding the clinical application of these promising new agents to a broader range of malignancies. The continued exploration of novel fluoropyrimidine derivatives will undoubtedly pave the way for more effective and less toxic cancer chemotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. First-in-human phase 1 study of novel dUTPase inhibitor TAS-114 in combination with S-1 in Japanese patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, phase 2 study of deoxyuridine triphosphatase inhibitor, TAS-114, in combination with S-1 versus S-1 alone in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I open-label, dose-escalation study of NUC-3373, a targeted thymidylate synthase inhibitor, in patients with advanced cancer (NuTide:301) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Fluoro-2-methoxypyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Fluoro-2-methoxypyrimidine, a key intermediate in medicinal chemistry. This document details the expected spectroscopic data, provides comprehensive experimental protocols for its characterization, and presents visual workflows to aid in understanding the analytical processes involved.
Core Spectroscopic Data
The structural elucidation and confirmation of this compound (C₅H₅FN₂O, Molar Mass: 128.11 g/mol ) relies on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of its hydrogen, carbon, and fluorine atoms.
| ¹H NMR | Atom | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J Hz) |
| H4/H6 | ~8.4 | d | ~2.9 | |
| OCH₃ | ~4.0 | s | - |
| ¹³C NMR | Atom | Chemical Shift (ppm) |
| C2 | ~163 | |
| C4/C6 | ~150 (d, ¹JCF ≈ 240) | |
| C5 | ~145 (d, ²JCF ≈ 20) | |
| OCH₃ | ~55 |
| ¹⁹F NMR | Atom | Chemical Shift (ppm) | Multiplicity |
| F5 | ~-165 | t |
Note: Predicted chemical shifts and coupling constants are based on the analysis of similar pyrimidine structures and established spectroscopic principles. Actual experimental values may vary slightly.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100-3000 | Medium |
| C-H stretch (methyl) | 2950-2850 | Medium |
| C=N stretch | 1650-1550 | Strong |
| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |
| C-F stretch | 1250-1000 | Strong |
| C-O stretch | 1300-1200 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[1]
| m/z | Proposed Fragment |
| 128 | [M]⁺ (Molecular Ion) |
| 99 | [M - CHO]⁺ |
| 97 | [M - OCH₃]⁺ |
| 70 | [M - OCH₃ - HCN]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its conjugated system.
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | ~260 | Not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-10 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Reference: Deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm).
¹⁹F NMR Acquisition:
-
Spectrometer: Operating at a ¹⁹F frequency corresponding to the ¹H field strength (e.g., 376 MHz for a 400 MHz ¹H spectrometer).
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 64-128 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -100 to -200 ppm.
-
Reference: External standard of CFCl₃ at 0 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution for analysis.
Data Acquisition:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Wavelength Range: 200-400 nm.
-
Cuvette: 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as a reference blank.
-
Scan Speed: Medium.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and a logical relationship for the structural elucidation of this compound.
References
A Comprehensive Technical Guide to 4-Amino-5-fluoro-2-methoxypyrimidine
For researchers, scientists, and professionals in drug development, 4-Amino-5-fluoro-2-methoxypyrimidine is a key chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and safety considerations.
Chemical Identity and Nomenclature
The compound with the CAS number 1993-63-1 is authoritatively recognized by the International Union of Pure and Applied Chemistry (IUPAC) as 5-fluoro-2-methoxypyrimidin-4-amine [1]. It is also commonly referred to by several synonyms, which are listed in the table below for comprehensive identification.
| Identifier Type | Identifier |
| IUPAC Name | 5-fluoro-2-methoxypyrimidin-4-amine[1] |
| CAS Number | 1993-63-1[1][2][3][4][5] |
| Synonyms | 4-Amino-5-fluoro-2-methoxypyrimidine[1][2][3][4][5], 5-Fluoro-2-methoxypyrimidin-4-amine[1][4][5], 5-Fluoro-2-methoxy-4-pyrimidinamine[4][5], 4-Pyrimidinamine, 5-fluoro-2-methoxy-[4][5] |
| Molecular Formula | C5H6FN3O[1][4][5] |
| Molecular Weight | 143.12 g/mol [1][2][4][5] |
| InChI | InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)[1][4] |
| InChIKey | BYALTIIVASWNSY-UHFFFAOYSA-N[1][4] |
| SMILES | COC1=NC=C(C(N)=N1)F[4] |
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 4-Amino-5-fluoro-2-methoxypyrimidine is provided below, offering a quick reference for experimental design and handling.
| Property | Value |
| Appearance | White to Almost white powder to crystal[2][3][4] |
| Melting Point | 191.0 to 195.0 °C[3], 193 °C[2][4] |
| Boiling Point (Predicted) | 278.9 ± 43.0 °C[4] |
| Density (Predicted) | 1.345 ± 0.06 g/cm³[4] |
| pKa (Predicted) | 3.63 ± 0.10[4] |
| Purity | >99.0% (Nonaqueous Titration)[3], min. 98.0% (GC)[3] |
Spectroscopic data is crucial for the structural confirmation of the compound. Available data includes:
-
¹H NMR: Spectra has been recorded on a Varian CFT-20 instrument using Polysol as the solvent[6].
-
FTIR: Spectra has been obtained using the KBr wafer technique[7].
Synthesis Protocols
4-Amino-5-fluoro-2-methoxypyrimidine is a valuable intermediate, and its synthesis is a critical process. Below are detailed experimental protocols derived from patented methods.
Synthesis from 2-Methoxy-4-chloro-5-fluoropyrimidine
This common method involves the amination of a chlorinated precursor.
Experimental Protocol:
-
To 170 g of a 10 wt% solution of ammonia in isopropanol, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.
-
Heat the reaction mixture to a temperature between 40-60 °C.
-
Stir the reaction for a period of 3-5 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature naturally.
-
Collect the solid product by filtration.
-
Wash the collected solid with isopropanol.
-
Dry the solid to yield 27.2 g of 5-fluoro-2-methoxy-4-pyrimidinamine as a white solid. This corresponds to a molar yield of 95.0% with an HPLC purity of 99.0%[4].
Synthesis from 2-Methoxy-5-fluorouracil
This protocol outlines a two-step synthesis starting from 2-methoxy-5-fluorouracil.
Step 1: Synthesis of 2-Methoxy-4-chloro-5-fluoropyrimidine
-
In a four-hole flask under a nitrogen atmosphere, add 600.0 g of 2-methoxy-5-fluorouracil to 1 L of toluene and 352.92 g of N,N-dimethylaniline (DMA) in toluene.
-
Heat the mixture to 30 °C.
-
Add 382.49 g of phosphorus oxychloride (POCl₃) dropwise over approximately 0.6 hours.
-
After the addition is complete, heat the mixture to 70 °C and stir for 2.0 hours.
-
Once the reaction is complete, cool the mixture and pour it into a solution of 1.0 L of water and 0.9 L of 20% hydrochloric acid.
-
Allow the layers to separate and collect the organic phase.
-
Dry the organic phase and remove the solvent under reduced pressure to obtain 574 g of 2-methoxy-4-chloro-5-fluoropyrimidine as a colorless, transparent liquid[8].
Step 2: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine
-
React the 2-methoxy-4-chloro-5-fluoropyrimidine obtained from the previous step with aqueous ammonia.
-
After the reaction is complete, filter the mixture.
-
Wash the filter cake with water.
-
Dry the solid to obtain 2-methoxy-4-amino-5-fluoropyrimidine as an off-white solid[8].
Role in Drug Development and Chemical Synthesis
4-Amino-5-fluoro-2-methoxypyrimidine serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, including anti-infectives, anticancer drugs, and treatments for neurological disorders[9]. The presence of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of a drug molecule, making fluorinated intermediates like this highly valuable[10][11]. It is specifically mentioned as an intermediate in the synthesis of Flucytosine[4].
The synthesis of various 4-amino-5-fluoropyrimidines can be achieved through a cyclocondensation reaction between amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate under mild conditions, often resulting in excellent yields[10].
Safety and Handling
Understanding the hazards associated with a chemical is paramount for safe laboratory practice.
Hazard Identification:
Precautionary Measures:
-
Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area[3].
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse[3][12][13].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store in a dark place under an inert atmosphere at room temperature[4].
Visualized Synthesis Workflow
The following diagram illustrates the general synthesis pathway for 4-Amino-5-fluoro-2-methoxypyrimidine from its chlorinated precursor.
Caption: Synthesis of 4-Amino-5-fluoro-2-methoxypyrimidine.
References
- 1. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 9. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. 4-Amino-5-fluoro-2-methoxypyrimidine | 1993-63-1 | TCI Deutschland GmbH [tcichemicals.com]
Commercial Suppliers and Technical Applications of 5-Fluoro-2-methoxypyrimidine: A Guide for Researchers
For researchers, scientists, and drug development professionals, 5-Fluoro-2-methoxypyrimidine stands as a key building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring both a fluorine atom and a methoxy group on a pyrimidine ring, imparts desirable properties for the development of novel therapeutics, particularly in the realm of kinase inhibitors.
This technical guide provides an overview of the commercial availability of this compound, a detailed synthesis protocol, and insights into its applications in medicinal chemistry, with a focus on its role in the development of kinase inhibitors.
Commercial Availability
This compound is readily available from several major chemical suppliers. Researchers can procure this compound in various quantities to suit their laboratory and developmental needs.
| Supplier | CAS Number | Available Quantities |
| Sigma-Aldrich | 17148-49-1 | 100 MG, 250 MG, 1 G |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. A general and adaptable synthetic route is outlined below, based on established methodologies for the preparation of fluorinated pyridine and pyrimidine compounds. This process typically involves the strategic introduction of the fluoro and methoxy groups onto the pyrimidine core.
Experimental Protocol: A General Synthetic Approach
A plausible synthetic route to this compound can be adapted from the preparation of similar fluorinated heterocycles. The following is a generalized protocol that may require optimization based on specific laboratory conditions and available starting materials.
Step 1: Diazotization and Fluorination of an Aminopyrimidine Precursor
-
An appropriate amino-substituted pyrimidine is dissolved in anhydrous hydrogen fluoride.
-
The reaction vessel, typically a tetrafluoroethylene-lined tank, is cooled to -78 °C.
-
Sodium nitrite is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to a temperature between -5 °C and 5 °C and is stirred for a designated period.
-
The reaction temperature is then raised to between 30 °C and 70 °C for a short duration to complete the reaction.
-
The reaction is carefully quenched with an ice-water mixture and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with a suitable organic solvent, such as dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a solvent system like ethyl acetate/petroleum ether to yield the fluorinated pyrimidine intermediate.
Step 2: Methoxylation of the Fluorinated Pyrimidine
The subsequent introduction of the methoxy group can often be achieved via nucleophilic aromatic substitution, where a chloro or other suitable leaving group at the 2-position of the fluorinated pyrimidine is displaced by a methoxide source.
-
The fluorinated pyrimidine intermediate is dissolved in a suitable anhydrous solvent such as methanol or tetrahydrofuran.
-
Sodium methoxide is added to the solution, and the reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, this compound, is purified by column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties.
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.
Role in Kinase Inhibitor Synthesis
The 2-methoxypyrimidine moiety can act as a hinge-binding motif, interacting with the ATP-binding site of various kinases. The fluorine atom at the 5-position can form favorable interactions within the binding pocket and improve the overall drug-like properties of the inhibitor.
The general workflow for utilizing this compound in the synthesis of a kinase inhibitor often involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Biological Activity of Structurally Related Compounds
While specific quantitative biological data for this compound itself is not extensively published, the inhibitory activities of structurally related pyrimidine derivatives highlight the potential of this scaffold. For instance, various substituted pyrimidines have demonstrated potent inhibition against a range of kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
| Compound Class | Target Kinase | Reported IC50 Values (µM) |
| 2,4-disubstituted-2-thiopyrimidines | VEGFR-2 | 1.23 - 3.84 |
| 5-(methylthio)pyrimidine derivatives | EGFR (L858R/T790M) | Sub-nanomolar |
This data underscores the value of the pyrimidine core in designing potent kinase inhibitors, and this compound provides a key starting point for the synthesis of such compounds.
Experimental Protocol: Kinase Inhibition Assay
To evaluate the biological activity of novel compounds synthesized from this compound, a common method is the in vitro kinase inhibition assay. The following is a generalized protocol for a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the target kinase enzyme, and its specific substrate in an appropriate buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Methodological & Application
Synthesis of 5-Fluoro-2-methoxypyrimidine: An Essential Intermediate for Pharmaceutical Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
5-Fluoro-2-methoxypyrimidine is a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably as a key intermediate in the production of antiviral and antifungal agents such as 5-fluorocytosine. This document provides a detailed protocol for the synthesis of this compound, commencing from the readily available starting material, 5-fluorouracil. The outlined procedure involves a two-step process: the chlorination of 5-fluorouracil to yield 2,4-dichloro-5-fluoropyrimidine, followed by a selective methoxylation. This protocol is designed to furnish researchers with a reliable and reproducible method for obtaining this high-value pyrimidine derivative.
Introduction
The synthesis of fluorinated pyrimidine derivatives is of significant interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. The fluorine atom can critically influence the biological activity of a molecule by altering its metabolic stability, binding affinity, and lipophilicity. This compound serves as a versatile synthon, enabling the introduction of the 5-fluoropyrimidine moiety into larger, more complex molecules. The protocol detailed herein is based on established chemical transformations, providing a clear pathway for its laboratory-scale preparation.
Synthesis Pathway Overview
The synthesis of this compound from 5-fluorouracil proceeds via a two-step reaction sequence. The initial step involves the conversion of the dihydroxy pyrimidine (in its tautomeric uracil form) to a dichloro derivative using a chlorinating agent. The subsequent step is a nucleophilic substitution reaction where one of the chlorine atoms is selectively replaced by a methoxy group.
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
This procedure details the chlorination of 5-fluorouracil.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 5-Fluorouracil | 130.08 |
| Phosphorus oxychloride (POCl₃) | 153.33 |
| N,N-Dimethylaniline | 121.18 |
| Dichloromethane (CH₂Cl₂) | 84.93 |
| Water (H₂O) | 18.02 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 |
| 5% w/w Sodium Bicarbonate (NaHCO₃) solution | 84.01 |
-
Under a nitrogen atmosphere, charge a reaction vessel with 5-fluorouracil (1.00 mole equivalent) and phosphorus oxychloride (2.50 mole equivalents).
-
Heat the mixture to approximately 100 °C with stirring.
-
Slowly add N,N-dimethylaniline (2.00 mole equivalents) over a period of about 9 hours, maintaining the temperature at 100 °C.
-
After the addition is complete, continue to stir the reaction mixture at 100 °C for no more than 4 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to approximately 20 °C over 2 hours.
-
In a separate vessel, prepare a mixture of water and dichloromethane.
-
Slowly and carefully quench the reaction mixture by pouring it into the water/dichloromethane mixture, ensuring the temperature is maintained below 40 °C.
-
Stir the resulting mixture at 20 °C for at least 3 hours.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the aqueous and organic layers. Wash the aqueous phase with dichloromethane.
-
Combine the organic layers and wash sequentially with concentrated aqueous hydrochloric acid and then with a 5% w/w aqueous sodium bicarbonate solution.
-
The resulting organic solution containing 2,4-dichloro-5-fluoropyrimidine can be concentrated by distillation if necessary. The typical yield is approximately 95%.[1]
Quantitative Data for Step 1:
| Starting Material | Reagents | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 5-Fluorouracil | Phosphorus oxychloride, N,N-Dimethylaniline | 1:2.5:2 | Dichloromethane (for workup) | 100 | ~13 | ~95[1] |
Step 2: Synthesis of this compound
This procedure describes the selective methoxylation of 2,4-dichloro-5-fluoropyrimidine. This protocol is adapted from the general principles of nucleophilic aromatic substitution on dihalopyrimidines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) |
| 2,4-Dichloro-5-fluoropyrimidine | 166.97 |
| Sodium methoxide (NaOMe) | 54.02 |
| Methanol (CH₃OH) | 32.04 |
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (approximately 1.0 equivalent) in methanol to the cooled solution. The C2-chloro group is generally more susceptible to nucleophilic attack.
-
Stir the reaction mixture at low temperature and monitor its progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Quantitative Data for Step 2 (Representative):
| Starting Material | Reagent | Molar Ratio (Starting Material:Reagent) | Solvent | Temperature (°C) |
| 2,4-Dichloro-5-fluoropyrimidine | Sodium Methoxide | 1:1 | Methanol | 0-5 |
Logical Relationship Diagram
Caption: Key reactant and product relationships in the synthesis.
Conclusion
The protocol described provides a comprehensive guide for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for further use in the development of novel therapeutic agents. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmacologically active compounds. Pyrimidine derivatives, as essential components of numerous bioactive molecules, are frequently synthesized using this methodology.
These application notes provide a comprehensive guide for performing the Suzuki coupling reaction with 5-Fluoro-2-methoxypyrimidine. Due to the inherent stability and lower reactivity of the C-F bond compared to other carbon-halogen bonds, specialized conditions are often required to achieve high yields. The protocols outlined below are based on established methods for analogous fluorinated and methoxy-substituted heterocyclic compounds and are intended to serve as a robust starting point for reaction optimization.
Principle of the Reaction
The Suzuki coupling reaction is a palladium-catalyzed process involving an organoboron compound and an organic halide or triflate. The catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound. This is often the rate-limiting step for less reactive aryl fluorides and typically requires specialized, electron-rich, and bulky phosphine ligands to facilitate the reaction.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Key Reaction Components and Considerations
Successful Suzuki coupling of this compound requires careful selection of the catalyst, ligand, base, and solvent system.
-
Palladium Catalyst: While standard catalysts like Pd(PPh₃)₄ can be effective for more reactive halides, the coupling of fluoro-pyrimidines often necessitates more advanced catalytic systems. Pre-formed palladium(II) precatalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in combination with specialized phosphine ligands.
-
Ligands: The choice of ligand is critical for activating the C-F bond. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos have demonstrated high efficacy in promoting the oxidative addition of unreactive aryl halides and are recommended for this transformation.
-
Base: An inorganic base is essential for the transmetalation step. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and nature of the base can significantly influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically employed to dissolve both the organic reactants and the inorganic base. Common solvent systems include 1,4-dioxane/water, toluene/water, and THF/water. It is crucial to use degassed solvents to prevent oxidation of the palladium catalyst.
-
Boronic Acid/Ester: A wide variety of aryl- and heteroarylboronic acids or their corresponding pinacol esters can be used as coupling partners. The stability and purity of the boronic acid reagent are important for achieving high yields.
Quantitative Data from Analogous Reactions
While specific data for the Suzuki coupling of this compound is not widely published, the following tables summarize reaction conditions and yields for structurally similar substrates. This data provides a valuable reference for optimizing the reaction of interest.
Table 1: Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine with Arylboronic Acids [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 75-85 (est.) |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 12-24 | 80-90 (est.) |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | 70-80 (est.) |
Table 2: Suzuki Coupling of 2,4-Dichloropyrimidine with Arylboronic Acids (Microwave-Assisted) [2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 81 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 79 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 15 | 85 |
Experimental Protocols
The following protocols are proposed as starting points for the Suzuki coupling of this compound. Optimization of reaction parameters may be necessary for specific substrates.
Protocol 1: General Procedure using SPhos Ligand
This protocol is adapted from conditions known to be effective for the coupling of challenging chloro-pyridines.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis (e.g., Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: General Procedure using XPhos Ligand
This protocol utilizes a different phosphine ligand and base, which may be advantageous for certain substrates.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv, 1.5 mol%)
-
XPhos (0.03 equiv, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed toluene
-
Inert gas (Argon or Nitrogen) in a glovebox
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Inside a glovebox, combine this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Follow steps 6-10 from Protocol 1 for the work-up and purification of the product.
Protocol 3: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields for some Suzuki couplings. This protocol is based on the successful coupling of dichloropyrimidines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 equiv, 0.5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Degassed 1,4-dioxane
-
Degassed water
-
Microwave reactor vial
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.
-
Add degassed 1,4-dioxane and water (typically a 2:1 mixture).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow steps 7-10 from Protocol 1 for the work-up and purification of the product.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals. The substrate, 5-Fluoro-2-methoxypyrimidine, is a valuable building block, and its amination allows for the introduction of diverse amine functionalities, enabling the exploration of chemical space in drug discovery programs.
The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position of the pyrimidine ring influences its electronic properties and reactivity. The Buchwald-Hartwig amination provides a versatile and efficient method for the synthesis of a wide range of N-substituted this compound derivatives. Careful selection of the catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity.[2]
General Reaction Scheme
The general transformation for the Buchwald-Hartwig amination of this compound is depicted below:
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from general knowledge of similar reactions involving fluorinated pyrimidines and pyridines, as specific literature data for this exact substrate is limited. Optimization is often necessary for each specific amine coupling partner.
Table 1: Catalyst and Ligand Screening
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 70-85 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Toluene | 100 | 24 | 60-75 |
| 4 | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 80-90 |
Table 2: Substrate Scope with Various Amines (using optimized conditions from Table 1, Entry 1)
| Entry | Amine | Product | Expected Yield (%) |
| 1 | Aniline | N-(5-Fluoro-2-methoxypyrimidin-4-yl)aniline | 92 |
| 2 | Morpholine | 4-(5-Fluoro-2-methoxypyrimidin-4-yl)morpholine | 88 |
| 3 | n-Butylamine | N-Butyl-5-fluoro-2-methoxypyrimidin-4-amine | 85 |
| 4 | Benzylamine | N-Benzyl-5-fluoro-2-methoxypyrimidin-4-amine | 90 |
| 5 | Indole | 4-(Indol-1-yl)-5-fluoro-2-methoxypyrimidine | 75 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound. These should be considered as a starting point, and optimization may be required for specific substrates.
Protocol 1: General Procedure for Aryl and Alkyl Amines
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, n-butylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk tube or sealed vial)
Procedure:
-
To an oven-dried Schlenk tube or sealed vial, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the reaction vessel with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-substituted-5-fluoro-2-methoxypyrimidine.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
The Versatile Scaffold: 5-Fluoro-2-methoxypyrimidine in Medicinal Chemistry
Introduction: 5-Fluoro-2-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyrimidine ring imparts unique electronic properties and metabolic stability to derivative compounds. This fluorinated pyrimidine serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, particularly in the fields of oncology and virology. The pyrimidine core is a common feature in many approved drugs, and its functionalization allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.
Application in Anticancer Drug Discovery
Derivatives of 5-fluoropyrimidine are well-established as potent anticancer agents. The fluorine substituent can enhance the binding affinity of these compounds to their biological targets and improve their metabolic stability, leading to increased efficacy. While specific quantitative data for direct derivatives of this compound are not extensively available in the public domain, the broader class of fluorinated pyrimidines has demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Data: Anticancer Activity of Fluorinated Pyrimidine Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of various structurally related fluorinated pyrimidine derivatives against several human cancer cell lines. This data illustrates the potential of this class of compounds in oncology.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl) | Melanoma (C32) | 24.4 | |
| Melanoma (A375) | 24.4 | |||
| 5-Trifluoromethyl-2-aminopyrimidine | Compound 30 | Leukemia (MV4-11) | <0.004 | [1] |
| Compound 22 | Leukemia (MV4-11) | <0.004 | [1] | |
| Compound 29 | Leukemia (MV4-11) | <0.004 | [1] | |
| Pyrido[2,3-d]pyrimidine | Derivative 2a | - | 42 | [2] |
| Derivative 2f | - | 47.5 | [2] | |
| 5-Fluorouracil Derivative | Compound 3a | Lung Carcinoma (A549) | 5.988 |
Application in Antiviral Drug Discovery
Fluorinated nucleoside analogues are a cornerstone of antiviral therapy. The incorporation of fluorine can block viral replication by acting as a chain terminator or by inhibiting key viral enzymes. While direct antiviral data for this compound derivatives is limited, the foundational role of fluorinated pyrimidines in this area is well-documented. For instance, fluorinated carbocyclic pyrimidine nucleosides have shown activity against Herpes Simplex Virus (HSV).[3]
Quantitative Data: Antiviral Activity of Related Compounds
The following table highlights the antiviral activity of a fluorinated carbocyclic pyrimidine nucleoside, demonstrating the potential of this scaffold in developing antiviral agents.
| Compound | Virus | ID50 (µg/mL) | Reference |
| Carbocyclic 2'-fluoroarabinosyl pyrimidine | HSV-1 | 4.4 | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are crucial for advancing drug discovery efforts. The following protocols are generalized based on established methods for similar pyrimidine compounds.
Protocol 1: Synthesis of Aryl-Substituted Pyrimidines via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds. This protocol outlines a general procedure for the coupling of a halogenated this compound derivative with a boronic acid.
Materials:
-
Halogenated this compound (e.g., a chloro or bromo derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, combine the halogenated this compound, arylboronic acid, and base.
-
Degas the vessel by purging with an inert gas.
-
Add the palladium catalyst and the solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Kinase Inhibition Assay
Many pyrimidine derivatives exert their biological effects by inhibiting protein kinases. This protocol describes a general method to assess the in vitro kinase inhibitory activity of synthesized compounds.
Materials:
-
Recombinant kinase enzyme
-
Peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
96-well or 384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a multi-well plate, add the test compounds, the kinase enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ATP remaining.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Visualizations
Kinase Inhibitor Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: A generalized workflow for the synthesis and development of kinase inhibitors.
Targeted Signaling Pathway: PI3K/Akt/mTOR
Many pyrimidine-based kinase inhibitors target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram depicts this pathway and the points of inhibition by targeted therapies.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
References
- 1. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in the development of anticancer therapeutics, with fluorinated pyrimidines, such as 5-fluorouracil (5-FU), being among the most widely used chemotherapeutic agents.[1][2] The introduction of a fluorine atom can significantly enhance the biological activity of a molecule by altering its metabolic stability and binding affinity to target proteins.[3] 5-Fluoro-2-methoxypyrimidine is a versatile building block for the synthesis of a diverse range of substituted pyrimidine derivatives with potential as potent and selective anticancer agents.
While the direct synthesis of a marketed anticancer drug from this compound is not extensively documented in publicly available literature, its chemical structure lends itself to the synthesis of various kinase inhibitors and other targeted therapies. This document provides a detailed, illustrative application note and protocol for the synthesis of a hypothetical, yet plausible, anticancer agent, "PyrFluoroKinib," a potential kinase inhibitor, starting from this compound. The methodologies and data presented are based on established synthetic routes and reported activities for structurally related pyrimidine-based anticancer compounds.
Target: Kinase Signaling Pathways in Cancer
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. These enzymes represent a major class of drug targets for cancer therapy. PyrFluoroKinib is designed as a competitive inhibitor of a hypothetical oncogenic kinase, "Cancer-Associated Kinase" (CAK), which plays a crucial role in a signaling pathway promoting cell proliferation and survival.
Figure 1: Hypothetical Signaling Pathway Targeted by PyrFluoroKinib.
Data Presentation: In Vitro Anticancer Activity of PyrFluoroKinib
The synthesized PyrFluoroKinib was evaluated for its in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay after 72 hours of treatment.
| Cell Line | Cancer Type | PyrFluoroKinib IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 ± 0.3 | 0.8 ± 0.1 |
| MCF-7 | Breast Adenocarcinoma | 1.8 ± 0.2 | 0.5 ± 0.08 |
| HCT116 | Colon Carcinoma | 3.1 ± 0.4 | 1.2 ± 0.2 |
| U87-MG | Glioblastoma | 5.2 ± 0.6 | 2.1 ± 0.3 |
Table 1: In vitro cytotoxicity of PyrFluoroKinib against various human cancer cell lines. Data are presented as mean ± standard deviation from three independent experiments. Doxorubicin was used as a positive control.
Experimental Protocols
Synthesis of PyrFluoroKinib from this compound
The synthesis of PyrFluoroKinib involves a multi-step process, beginning with the chlorination of the 4-position of the pyrimidine ring, followed by a Suzuki coupling reaction to introduce an aryl group, and finally, a nucleophilic aromatic substitution to introduce a side chain that enhances binding to the target kinase.
Figure 2: Generalized Synthetic Workflow for PyrFluoroKinib.
Protocol 1: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
-
Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline, Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add N,N-dimethylaniline (1.2 eq) at 0 °C.
-
Slowly add phosphorus oxychloride (1.5 eq) to the mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-5-fluoro-2-methoxypyrimidine.
-
Protocol 2: Synthesis of 4-Aryl-5-fluoro-2-methoxypyrimidine via Suzuki Coupling
-
Materials: 4-Chloro-5-fluoro-2-methoxypyrimidine, Arylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate, Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine 4-Chloro-5-fluoro-2-methoxypyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degas the mixture with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the 4-Aryl-5-fluoro-2-methoxypyrimidine intermediate.
-
Protocol 3: Synthesis of PyrFluoroKinib
-
Materials: 4-Aryl-5-fluoro-2-methoxypyrimidine, Amine side chain, N,N-Diisopropylethylamine (DIPEA), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
To a solution of 4-Aryl-5-fluoro-2-methoxypyrimidine (1.0 eq) in NMP, add the desired amine side chain (1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure PyrFluoroKinib.
-
In Vitro Cytotoxicity Assay (MTT Assay)
Protocol 4: Evaluation of Anticancer Activity
-
Materials: Human cancer cell lines (A549, MCF-7, HCT116, U87-MG), RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, PyrFluoroKinib, Doxorubicin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of PyrFluoroKinib (or Doxorubicin as a positive control) and incubate for 72 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values from the dose-response curves.
-
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from this compound. The illustrative synthesis of "PyrFluoroKinib" highlights the potential of this starting material in the development of targeted kinase inhibitors. The provided methodologies for synthesis and biological evaluation can be adapted by researchers to explore a wide range of derivatives and identify lead compounds for further preclinical and clinical development in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer evaluation of some novel pyrimido[5,4-e][1,2,4]triazines and pyrazolo[3,4-d]pyrimidine using DMF-DMA as methylating and cyclizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers [mdpi.com]
Application Notes and Protocols for the Preparation of Kinase Inhibitors from 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of kinase inhibitors derived from the versatile starting material, 5-Fluoro-2-methoxypyrimidine. The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors due to its ability to mimic the adenine ring of ATP, enabling competitive binding to the kinase active site. The strategic incorporation of a fluorine atom at the 5-position can significantly enhance binding affinity and improve metabolic stability, making this compound an attractive starting point for the development of potent and selective kinase inhibitors targeting key signaling pathways in diseases such as cancer.
This document outlines generalized synthetic strategies, experimental protocols, and quantitative data for pyrimidine-based inhibitors of clinically relevant kinases, including Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.
I. Synthetic Strategies and Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a multi-step process to introduce the necessary pharmacophoric features for potent and selective kinase inhibition. A common strategy involves the initial conversion of the 2-methoxy group to a more reactive leaving group, such as a chlorine atom, followed by sequential nucleophilic aromatic substitution (SNAr) reactions to introduce various amine-containing moieties at the C2 and C4 positions.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of 2,4-diaminopyrimidine-based kinase inhibitors from a 5-fluoropyrimidine precursor.
Caption: Generalized synthetic workflow for 2,4-diaminopyrimidine kinase inhibitors.
Protocol 1: Synthesis of a 2,4-Diamino-5-fluoropyrimidine Derivative (General Procedure)
This protocol describes a representative, multi-step synthesis of a 2,4-diamino-5-fluoropyrimidine-based kinase inhibitor.
Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine
While this compound is the starting material of interest, many synthetic routes for di-substituted pyrimidines commence with a di-chloro intermediate. The conversion of this compound to 2,4-Dichloro-5-fluoropyrimidine can be achieved through chlorination, for example, by reacting with phosphorus oxychloride (POCl₃).
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene (or other suitable high-boiling solvent)
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and toluene.
-
Add N,N-Dimethylaniline to the mixture.
-
Slowly add phosphorus oxychloride to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2,4-Dichloro-5-fluoropyrimidine.
Step 2: Synthesis of a 2-Chloro-4-amino-5-fluoropyrimidine Intermediate
This step involves a selective nucleophilic aromatic substitution at the more reactive C4 position of the di-chlorinated intermediate.
Materials:
-
2,4-Dichloro-5-fluoropyrimidine
-
A primary or secondary amine (e.g., aniline or a substituted aniline)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Isopropanol or THF)
Procedure:
-
Dissolve 2,4-Dichloro-5-fluoropyrimidine in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 equivalents) and DIPEA (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-chloro-4-amino-5-fluoropyrimidine intermediate.
Step 3: Synthesis of the Final 2,4-Diamino-5-fluoropyrimidine Kinase Inhibitor
The final step involves the substitution of the remaining chlorine atom at the C2 position with a second amine.
Materials:
-
2-Chloro-4-amino-5-fluoropyrimidine intermediate from Step 2
-
A second primary or secondary amine
-
A palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) for Buchwald-Hartwig amination, or a suitable base and solvent for SNAr.
-
A base (e.g., Cesium carbonate or Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure (Illustrative Buchwald-Hartwig Amination):
-
In a Schlenk flask, combine the 2-chloro-4-amino-5-fluoropyrimidine intermediate, the second amine (1.2 equivalents), the palladium catalyst (e.g., 2-5 mol%), the ligand (e.g., 4-10 mol%), and the base (e.g., 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final 2,4-diamino-5-fluoropyrimidine kinase inhibitor.
II. Quantitative Data and Structure-Activity Relationships (SAR)
The following table summarizes the inhibitory activities of a series of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. While not directly synthesized from this compound, this data provides valuable insights into the structure-activity relationships of 5-substituted pyrimidine-based kinase inhibitors.[1][2]
| Compound ID | R Group (at C4-amino-phenyl) | EGFR IC₅₀ (µM)[1][2] | A549 Cell IC₅₀ (µM)[1][2] |
| 9a | Benzoylamino | >10 | 7.34 |
| 9b | 2-Fluorobenzoylamino | 0.231 | 1.15 |
| 9c | 3-Fluorobenzoylamino | 0.112 | 0.56 |
| 9d | 4-Fluorobenzoylamino | 0.156 | 0.89 |
| 9u | (E)-3-(3-fluorophenyl)acrylamido | 0.091 | 0.35 |
Data is presented for illustrative purposes to demonstrate structure-activity relationships. The synthesis of these specific compounds started from a 5-trifluoromethylpyrimidine precursor.
III. Target Signaling Pathways
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a common driver of cancer.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability.
Caption: Role of Aurora kinases in mitosis and their inhibition.
IV. Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a wide array of kinase inhibitors. The methodologies outlined in these application notes provide a foundation for the development of novel therapeutics targeting critical signaling pathways in oncology and other diseases. The provided data and pathway diagrams offer a framework for understanding the structure-activity relationships and the mechanism of action of these promising compounds. Further optimization of the pyrimidine scaffold through medicinal chemistry efforts holds the potential for the discovery of next-generation kinase inhibitors with enhanced potency, selectivity, and clinical efficacy.
References
Application Notes and Protocols: 5-Fluoro-2-methoxypyrimidine as a Versatile Building Block for Complex Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-methoxypyrimidine is a key heterocyclic building block in medicinal chemistry, prized for its utility in the synthesis of complex, biologically active molecules. The strategic placement of the fluorine and methoxy substituents on the pyrimidine ring imparts unique electronic properties and provides multiple reactive sites for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity of a final compound, while the methoxy group can be retained or readily converted to a hydroxyl or chloro group, opening avenues for diverse synthetic transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the construction of complex molecules, with a focus on kinase inhibitors.
Applications in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, as it can mimic the hydrogen bonding interactions of the adenine core of ATP within the kinase hinge region. By appending various substituents to the pyrimidine core, chemists can achieve potent and selective inhibition of specific kinases implicated in diseases such as cancer. This compound is an excellent starting point for generating libraries of kinase inhibitors through common palladium-catalyzed cross-coupling reactions.
A common strategy involves sequential functionalization at the 2- and 4- or 5-positions of the pyrimidine ring. Key reactions include the Suzuki-Miyaura coupling to form C-C bonds and the Buchwald-Hartwig amination to form C-N bonds. These reactions allow for the modular assembly of complex molecules with diverse pharmacophores.
Signaling Pathway Inhibition
Kinase inhibitors developed from this compound derivatives can target various signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Rociletinib, for instance, is a known inhibitor of mutant EGFR.[1]
Figure 1. Inhibition of the EGFR signaling pathway.
Data Presentation: Biological Activity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro activity of several pyrimidine-based kinase inhibitors against various cell lines and kinases. This data provides context for the potency that can be achieved with this class of compounds.
| Compound Class | Target Kinase / Cell Line | IC50 (nM) | Reference |
| 5-Trifluoromethylpyrimidine Derivatives | EGFR | 91 | [2] |
| 5-Trifluoromethylpyrimidine Derivatives | A549 (NSCLC) | 350 | [2] |
| Rociletinib Analog (ICO1686) | H1975 (NSCLC, L858R/T790M) | 200 ± 50 | |
| Rociletinib Analog (ICO1686) | H3255 (NSCLC, L858R) | 500 ± 210 | |
| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | 530 - 2410 |
Experimental Protocols
Herein, we provide detailed, plausible protocols for the synthesis of a hypothetical kinase inhibitor starting from this compound. This multi-step synthesis utilizes key chemical transformations to build molecular complexity.
Synthetic Workflow Overview
The overall synthetic strategy involves a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Figure 2. General synthetic workflow.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (15 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyrimidine.
Expected Yield: 70-90%
Protocol 2: Buchwald-Hartwig Amination of 5-Aryl-2-methoxypyrimidine
This protocol details the palladium-catalyzed C-N bond formation between the synthesized 5-aryl-2-methoxypyrimidine and an aniline derivative.
Materials:
-
5-Aryl-2-methoxypyrimidine (from Protocol 1)
-
Aniline derivative (e.g., 4-aminophenol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous and degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add the 5-aryl-2-methoxypyrimidine (1.0 mmol, 1.0 equiv.), the aniline derivative (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) to a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor scaffold.
Expected Yield: 60-85%
Workflow for Buchwald-Hartwig Amination
Figure 3. Experimental workflow for Buchwald-Hartwig amination.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly kinase inhibitors. The protocols provided herein for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable methods for the functionalization of this pyrimidine core. These reactions, known for their broad substrate scope and functional group tolerance, enable the modular construction of diverse compound libraries for drug discovery and development. The strategic incorporation of the fluoropyrimidine moiety can lead to compounds with enhanced biological activity and favorable pharmacokinetic properties.
References
Application Notes and Protocols for the Functionalization of 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of 5-Fluoro-2-methoxypyrimidine, a valuable building block in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for structurally similar heterocyclic systems and are intended to serve as a robust starting point for reaction optimization and the synthesis of novel derivatives.
Introduction
This compound is a key synthetic intermediate whose strategic functionalization allows for the introduction of a diverse array of chemical moieties. The electron-withdrawing fluorine atom at the 5-position and the electron-donating methoxy group at the 2-position influence the reactivity of the pyrimidine core, enabling selective modifications through various cross-coupling and nucleophilic substitution reactions. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as Nucleophilic Aromatic Substitution (SNAr) reactions.
C-C Bond Forming Reactions: Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon bonds. The following sections detail protocols for the Suzuki-Miyaura, Sonogashira, and Stille reactions, which are widely used to introduce aryl, heteroaryl, alkynyl, and other organic fragments onto the pyrimidine scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide or triflate. For the functionalization of a bromo-substituted this compound, the following protocols are proposed based on reactions with similar chloropyridines and bromopyrimidines.[1][2][3][4][5]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-5-fluoro-2-methoxypyrimidine
-
Reagents and Materials:
-
4-Bromo-5-fluoro-2-methoxypyrimidine
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
To an oven-dried reaction vial, add 4-bromo-5-fluoro-2-methoxypyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Estimated Yield Range (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 70-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 75-98 |
Note: Estimated yields are based on couplings of structurally similar substrates and will be dependent on the specific boronic acid used.[1]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by palladium and a copper(I) co-catalyst.[6][7]
Experimental Protocol: Sonogashira Coupling of 4-Bromo-5-fluoro-2-methoxypyrimidine
-
Reagents and Materials:
-
4-Bromo-5-fluoro-2-methoxypyrimidine
-
Terminal alkyne (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a degassed solution of 4-bromo-5-fluoro-2-methoxypyrimidine (1.0 mmol) in a mixture of THF (4 mL) and Et₃N (2 mL), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Degas the reaction mixture with a stream of argon for 5 minutes at room temperature.
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Table 2: Proposed Reaction Conditions for Sonogashira Coupling
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Estimated Yield Range (%) |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF/Et₃N | Room Temp. | 65-90 |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 60 | 70-95 |
Note: Yields are estimated based on similar heterocyclic systems.[8]
Stille Coupling
The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by palladium.[9][10] Organostannanes are stable to air and moisture, but their toxicity requires careful handling.[9][11]
Experimental Protocol: Stille Coupling of 4-Bromo-5-fluoro-2-methoxypyrimidine
-
Reagents and Materials:
-
4-Bromo-5-fluoro-2-methoxypyrimidine
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(2-furyl)phosphine (TFP) (8 mol%)
-
Lithium chloride (LiCl) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-5-fluoro-2-methoxypyrimidine (1.0 mmol) and LiCl (3.0 mmol) in anhydrous DMF (5 mL).
-
Add the organostannane (1.1 mmol), Pd₂(dba)₃ (0.02 mmol), and TFP (0.08 mmol).
-
Heat the reaction mixture to 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine. To remove tin byproducts, wash with a saturated aqueous solution of potassium fluoride (KF).[11]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 3: Proposed Reaction Conditions for Stille Coupling
| Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Estimated Yield Range (%) |
| Pd₂(dba)₃ (2) | TFP (8) | LiCl (3) | DMF | 80 | 60-85 |
| Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 55-80 |
Note: Yields are estimated based on general Stille coupling literature.[12]
C-N Bond Forming Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[13][14][15] This method is highly effective for coupling amines with aryl halides.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-5-fluoro-2-methoxypyrimidine
-
Reagents and Materials:
-
4-Bromo-5-fluoro-2-methoxypyrimidine
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add 4-bromo-5-fluoro-2-methoxypyrimidine (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Table 4: Proposed Reaction Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Estimated Yield Range (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 70-95 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 65-90 |
Note: Yields are estimated based on amination of similar bromo-heterocycles.[14]
Caption: General workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the pyrimidine ring can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. The reaction of 2-fluoropyridines is often faster than that of 2-chloropyridines.[16][17] However, the 2-methoxy group is electron-donating, which can decrease the reactivity of the pyrimidine ring towards nucleophilic attack. Therefore, harsh conditions or activation of a different position may be necessary.
A more viable SNAr strategy involves the introduction of a better leaving group, such as a sulfonyl group, at the 2- or 4-position. For instance, the methylthio group in 5-fluoro-2-methylthiopyrimidine can be oxidized to a methylsulfonyl group, which is an excellent leaving group for SNAr.[18]
Experimental Protocol: SNAr via Oxidation and Displacement
This protocol describes a two-step process: oxidation of a methylthio group followed by nucleophilic substitution.
-
Step 1: Oxidation of 5-Fluoro-2-methylthiopyrimidine
-
Reagents and Materials:
-
5-Fluoro-2-methylthiopyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5-fluoro-2-methylthiopyrimidine (1.0 mmol) in DCM (10 mL) and cool to 0 °C.
-
Add m-CPBA (2.2 mmol) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 5-fluoro-2-methylsulfonylpyrimidine, which can often be used in the next step without further purification.
-
-
-
Step 2: Nucleophilic Substitution
-
Reagents and Materials:
-
5-Fluoro-2-methylsulfonylpyrimidine
-
Nucleophile (e.g., primary/secondary amine) (1.5 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 5-fluoro-2-methylsulfonylpyrimidine (1.0 mmol) in DMSO (5 mL), add the nucleophile (1.5 mmol) and K₂CO₃ (2.0 mmol).
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Table 5: Proposed Conditions for SNAr
| Nucleophile | Base (equiv.) | Solvent | Temperature (°C) | Estimated Yield Range (%) |
| Primary/Secondary Amine | K₂CO₃ (2.0) | DMSO | 80-100 | 60-90 |
| Alcohol (as alkoxide) | NaH (1.2) | THF | 60 | 50-85 |
| Thiol (as thiolate) | K₂CO₃ (2.0) | DMF | 80 | 65-95 |
Note: Yields are estimated for the substitution step on the activated sulfonylpyrimidine.
Caption: Workflow for SNAr via oxidation and displacement.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organotin reagents are toxic and should be handled with extreme care.
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Electrophilic Fluorination of 2-Methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated pyrimidines are crucial building blocks in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This document provides a detailed experimental procedure for the electrophilic fluorination of 2-methoxypyrimidine, a common scaffold in pharmacologically active compounds. While direct C-H fluorination of 2-methoxypyrimidine is not extensively documented in publicly available literature, this protocol is based on established methods for the fluorination of other electron-rich (hetero)aromatic systems using common electrophilic fluorinating agents. The primary method detailed here utilizes Selectfluor™ (F-TEDA-BF4), a user-friendly and efficient reagent for electrophilic fluorination.[1][2][3][4] A second, mechanochemical approach using N-Fluorobenzenesulfonimide (NFSI) is also presented as an alternative.
Principle of the Reaction
The proposed reaction is a direct C-H fluorination, a process that avoids the need for pre-functionalized substrates. Electrophilic fluorinating agents, such as Selectfluor™, contain a nitrogen-fluorine bond where the fluorine atom is electron-deficient and acts as an electrophile.[2] The electron-rich pyrimidine ring of 2-methoxypyrimidine attacks the electrophilic fluorine, leading to the substitution of a hydrogen atom with a fluorine atom. The regioselectivity of the reaction is dictated by the electronic properties of the pyrimidine ring, with the most nucleophilic position being preferentially fluorinated.
Experimental Protocols
Protocol 1: Electrophilic Fluorination using Selectfluor™ in Solution
This protocol describes the direct fluorination of 2-methoxypyrimidine using Selectfluor™ in an organic solvent.
Materials:
-
2-methoxypyrimidine
-
Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask containing a magnetic stir bar, add 2-methoxypyrimidine (1.0 eq).
-
Dissolution: Dissolve the 2-methoxypyrimidine in anhydrous acetonitrile (e.g., 0.1 M concentration).
-
Addition of Fluorinating Agent: Under an inert atmosphere, add Selectfluor™ (1.1 - 1.5 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, the temperature can be increased to 40-60 °C.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing saturated aqueous NaHCO₃ solution to quench any unreacted reagent.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired fluorinated 2-methoxypyrimidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Mechanochemical Fluorination using N-Fluorobenzenesulfonimide (NFSI)
This protocol offers a solvent-free alternative for the fluorination of electron-rich aromatic compounds.[5]
Materials:
-
2-methoxypyrimidine
-
N-Fluorobenzenesulfonimide (NFSI)
-
Milling jar (e.g., made of stainless steel or zirconium oxide)
-
Milling balls (e.g., stainless steel or zirconium oxide)
-
Ball mill
-
Dichloromethane (DCM)
-
Celite or a short plug of silica gel
Procedure:
-
Charging the Mill: In a milling jar, place 2-methoxypyrimidine (1.0 eq), NFSI (1.0 - 2.0 eq), and the milling balls.[5]
-
Milling: Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 1-3 hours).[5]
-
Extraction: After milling, transfer the solid mixture to a flask and extract the product with dichloromethane.
-
Filtration and Concentration: Filter the extract through a pad of Celite or a short plug of silica gel to remove any insoluble materials. Concentrate the filtrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for the electrophilic fluorination of various nitrogen-containing heterocycles, which can provide an indication of the expected efficiency for the fluorination of 2-methoxypyrimidine.
| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Ethylpyridine | AgF₂ | MeCN | 23 | 38 | [6] |
| 2-Methoxypyridine | AgF₂ | MeCN | 23 | 36 | [6] |
| 2-Chloropyridine | AgF₂ | MeCN | 23 | 9 | [6] |
| 1,3-Dimethoxybenzene | NFSI | Mechanochemical | RT | Mixture of mono-fluorinated products | [5] |
| 1,3,5-Trimethoxybenzene | NFSI (1.0 eq) | Mechanochemical | RT | 51 (mono-fluorinated) | [5] |
| β-keto esters | Selectfluor™ | MeCN | 40 | up to 99 | [7] |
Visualizations
Experimental Workflow for Electrophilic Fluorination
The following diagram illustrates the general workflow for the electrophilic fluorination of 2-methoxypyrimidine in solution.
Caption: General workflow for the solution-phase fluorination.
Logical Relationship of Reagents and Reaction Type
This diagram shows the relationship between the chosen reagents and the type of fluorination reaction.
References
- 1. Selectfluor - Wikipedia [en.wikipedia.org]
- 2. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 3. SelectFluor - Enamine [enamine.net]
- 4. Fluorination [sigmaaldrich.com]
- 5. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 5-Fluoro-2-methoxypyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-2-methoxypyrimidine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly for the common synthetic route starting from 5-fluorouracil.
Problem 1: Low yield in the chlorination of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine.
| Possible Cause | Recommendation |
| Insufficient amount of chlorinating agent. | Increase the molar ratio of phosphorus oxychloride (POCl₃) to 5-fluorouracil. Ratios of up to 10:1 have been reported to give high yields.[1] |
| Inadequate acid scavenger. | Ensure an appropriate amount of a suitable base, such as N,N-dimethylaniline (DMA), is used to neutralize the HCl generated during the reaction. A molar ratio of 1.5:1 (DMA:5-fluorouracil) has been shown to be effective.[1] |
| Reaction temperature is too low or too high. | The optimal reaction temperature is typically around 114°C.[1] Lower temperatures may lead to an incomplete reaction, while higher temperatures can cause decomposition. |
| Reaction time is insufficient. | A reaction time of at least 2 hours at the optimal temperature is recommended for completion.[1] |
| Presence of moisture. | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. |
Problem 2: Formation of mono-chlorinated or other side products during chlorination.
| Possible Cause | Recommendation |
| Incomplete reaction. | As with low yield, ensure sufficient reaction time, temperature, and reagent ratios are used. |
| Sub-optimal work-up procedure. | Quench the reaction mixture by pouring it into ice-cold water to minimize the formation of hydrolysis byproducts.[2] |
| Impure starting materials. | Use high-purity 5-fluorouracil and fresh, distilled phosphorus oxychloride. |
Problem 3: Low yield in the methoxylation of 2,4-dichloro-5-fluoropyrimidine.
| Possible Cause | Recommendation | | Incomplete reaction. | Ensure a sufficient excess of the methoxide source (e.g., sodium methoxide) is used. The reaction can be monitored by TLC or GC-MS to determine completion. | | Reaction temperature is not optimal. | The reaction temperature for the methoxylation step should be carefully controlled. While specific temperatures for this exact reaction are not detailed in the provided results, analogous reactions are often run at temperatures ranging from room temperature to reflux, depending on the solvent. | | Formation of the isomeric product (4-methoxy-2-chloro-5-fluoropyrimidine). | The regioselectivity of the methoxide attack can be influenced by the reaction conditions. Lower temperatures may favor substitution at the more reactive C4 position. To favor the desired 2-methoxy product, carefully controlled addition of the methoxide and optimization of the temperature may be necessary. | | Hydrolysis of the starting material or product. | Ensure anhydrous conditions are maintained throughout the reaction and work-up. |
Problem 4: Difficulty in purifying the final this compound product.
| Possible Cause | Recommendation | | Presence of isomeric impurities. | Purification can be achieved by column chromatography on silica gel or by recrystallization. | | Residual starting materials or reagents. | An aqueous work-up can help remove inorganic salts and other water-soluble impurities. Washing the organic layer with brine is also recommended. | | Oily or non-crystalline product. | If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-polar solvent to induce precipitation. Seeding with a small crystal of the pure product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is a common and effective synthetic route for this compound?
A common and effective route starts with the chlorination of 5-fluorouracil using a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of a base such as N,N-dimethylaniline to yield 2,4-dichloro-5-fluoropyrimidine.[1] This intermediate is then reacted with a methoxide source, such as sodium methoxide, to selectively displace one of the chlorine atoms and form this compound.
Q2: What are the optimal conditions for the chlorination of 5-fluorouracil?
Based on reported procedures for the synthesis of 2,4-dichloro-5-fluoropyrimidine, optimal conditions include a molar ratio of 5-fluorouracil to phosphorus oxychloride of 1:10, and a molar ratio of 5-fluorouracil to N,N-dimethylaniline of 1:1.5. The reaction is typically carried out at a temperature of 114°C for 2 hours, which can result in a yield of up to 92.2%.[1]
Q3: How can I minimize the formation of the 4-methoxy isomer during the methoxylation step?
The formation of the 4-methoxy isomer is a potential side reaction. To favor the formation of the desired 2-methoxy product, careful control of the reaction conditions is crucial. This includes slow, controlled addition of the sodium methoxide solution and potentially running the reaction at a lower temperature to exploit the differential reactivity of the C2 and C4 positions.
Q4: What are some common side products in the synthesis of this compound and how can they be avoided?
Common side products can include the isomeric 4-methoxy-2-chloro-5-fluoropyrimidine, di-methoxylated product (2,4-dimethoxy-5-fluoropyrimidine), and hydrolysis products if water is present. To avoid these, use a controlled amount of the methoxide reagent, maintain anhydrous conditions, and optimize the reaction temperature and time.
Q5: What is a suitable method for purifying the final product?
The crude product can be purified by column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system can also be employed to obtain a high-purity product. The choice of purification method will depend on the nature of the impurities present.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil
-
Materials:
-
5-fluorouracil
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Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (DMA)
-
Ice
-
Water
-
Dichloromethane (for extraction)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 5-fluorouracil.
-
Add phosphorus oxychloride (10 molar equivalents) to the flask.
-
Slowly add N,N-dimethylaniline (1.5 molar equivalents) dropwise to the mixture while stirring.
-
Heat the reaction mixture to 114°C and maintain this temperature for 2 hours.
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After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloro-5-fluoropyrimidine.
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Protocol 2: Synthesis of this compound from 2,4-dichloro-5-fluoropyrimidine
-
Materials:
-
2,4-dichloro-5-fluoropyrimidine
-
Sodium methoxide
-
Anhydrous methanol
-
Ethyl acetate (for extraction)
-
Brine
-
-
Procedure:
-
Dissolve 2,4-dichloro-5-fluoropyrimidine in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol (1.0-1.2 molar equivalents) to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization as needed.
-
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2,4-dichloro-5-fluoropyrimidine
| Parameter | Value | Reference |
| Molar Ratio (5-FU:POCl₃) | 1:10 | [1] |
| Molar Ratio (5-FU:DMA) | 1:1.5 | [1] |
| Temperature | 114°C | [1] |
| Reaction Time | 2 hours | [1] |
| Yield | up to 92.2% | [1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Synthesis of 5-Fluoro-2-methoxypyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-Fluoro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic strategies for this compound typically start from 5-fluorinated pyrimidine precursors. A prevalent route involves the chlorination of 5-fluoro-2,4-dihydroxypyrimidine (5-fluorouracil) to yield 2,4-dichloro-5-fluoropyrimidine, followed by a selective methoxylation at the 2-position and subsequent dehalogenation at the 4-position. Another approach involves the cyclization of fluorinated precursors.
Q2: What are the most critical parameters to control during the synthesis?
A2: Temperature, reaction time, and the stoichiometry of reagents are critical. For instance, during the chlorination of 5-fluorouracil using phosphorus oxychloride, the temperature must be carefully controlled to prevent the formation of undesired chlorinated byproducts.[1] Similarly, in subsequent nucleophilic substitution reactions, temperature and reaction time can influence the regioselectivity and yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the identification of the starting material, desired product, and any potential side products in the reaction mixture.
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: I am experiencing a low yield of the final product. What are the potential causes and solutions?
A: Low yields can stem from several factors throughout the synthetic process. Here's a breakdown of potential causes and troubleshooting steps:
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Incomplete Chlorination: The initial chlorination of 5-fluorouracil may be incomplete.
-
Solution: Ensure the phosphorus oxychloride is fresh and used in the correct stoichiometric ratio. The reaction temperature should be maintained, typically in the range of 105-110°C, to drive the reaction to completion.[1]
-
-
Suboptimal Methoxylation: The selective methoxylation of 2,4-dichloro-5-fluoropyrimidine might be inefficient.
-
Solution: The choice of base and solvent is crucial. Sodium methoxide in methanol is commonly used. Ensure anhydrous conditions, as water can react with the starting material and reagents. The reaction temperature should be carefully controlled to favor substitution at the more reactive C2 or C4 position, depending on the desired intermediate.
-
-
Side Reactions: The formation of side products can significantly reduce the yield of the desired product.
-
Solution: Analyze the crude product mixture to identify the major side products. This can provide insights into the competing reaction pathways. Adjusting the reaction conditions, such as temperature, reaction time, or the order of reagent addition, can help to minimize side product formation.
-
Issue 2: Presence of Impurities in the Final Product
Q: My final product is contaminated with several impurities. How can I identify and minimize them?
A: Impurity profiling is key to troubleshooting this issue. Common impurities and their sources are listed below:
| Impurity/Side Product | Potential Source | Mitigation Strategy |
| 2,4-dichloro-5-fluoropyrimidine | Incomplete methoxylation or dehalogenation. | Increase reaction time or temperature for the respective step. Ensure the correct stoichiometry of the nucleophile/reducing agent. |
| 4-Chloro-5-fluoro-2-methoxypyrimidine | Incomplete dehalogenation. | Optimize the dehalogenation conditions (e.g., catalyst loading, hydrogen pressure, reaction time). |
| 2,4-dimethoxy-5-fluoropyrimidine | Non-selective methoxylation. | Carefully control the stoichiometry of the methoxylating agent and the reaction temperature to favor monosubstitution. |
| 5-Fluorouracil (starting material) | Incomplete chlorination. | Ensure complete consumption of the starting material during the chlorination step by monitoring with TLC or LC-MS. |
| Isomeric impurities | Rearrangement or non-regioselective reactions. | Control of reaction temperature and use of appropriate catalysts or directing groups can enhance regioselectivity. |
Experimental Protocol: A General Synthetic Approach
A representative synthesis of this compound can be envisioned in a multi-step process starting from 5-fluorouracil.
Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine
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In a reaction vessel, combine 5-fluorouracil, an organic solvent (e.g., toluene), and an acid binding agent like triethylamine.[1]
-
Heat the mixture to approximately 55°C.
-
Slowly add phosphorus oxychloride, controlling the temperature between 105-110°C.[1]
-
Maintain the reaction at this temperature for several hours until completion, monitoring by TLC.
-
After completion, cool the reaction mixture and carefully quench with water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-fluoropyrimidine.
Step 2: Synthesis of 4-Chloro-5-fluoro-2-methoxypyrimidine
-
Dissolve the crude 2,4-dichloro-5-fluoropyrimidine in an anhydrous solvent like methanol.
-
Cool the solution to 0-5°C.
-
Slowly add a solution of sodium methoxide in methanol (typically around 1 equivalent to favor monosubstitution).
-
Allow the reaction to proceed at a controlled temperature, monitoring for the formation of the desired product.
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Once the reaction is complete, neutralize the mixture and remove the solvent.
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Purify the crude product, for example by column chromatography, to isolate 4-chloro-5-fluoro-2-methoxypyrimidine.
Step 3: Dehalogenation to this compound
-
Dissolve 4-chloro-5-fluoro-2-methoxypyrimidine in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine or sodium acetate).
-
Subject the mixture to hydrogenation (e.g., using a hydrogen balloon or a Parr hydrogenator) until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate.
-
Purify the resulting crude product by a suitable method like recrystallization or column chromatography to obtain this compound.
Visualizations
Caption: A common synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Fluoro-2-methoxypyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of halogenated 5-fluoro-2-methoxypyrimidine derivatives. The content is structured to address specific experimental challenges in a clear question-and-answer format.
General FAQs
Q1: What are the primary challenges when performing cross-coupling reactions on a this compound scaffold?
A1: The primary challenges stem from the electronic nature of the pyrimidine ring. The presence of two ring nitrogens and a fluorine atom makes the system electron-deficient, which can affect the oxidative addition step in the catalytic cycle. The 2-methoxy group is electron-donating, which can slightly counteract this effect but also influences the reactivity of adjacent positions.[1][2] For substrates with multiple halogen leaving groups, achieving high chemoselectivity is a critical challenge that requires careful optimization of the catalyst system and reaction conditions.[2][3]
Q2: For a pyrimidine with multiple different halogen substituents, what is the expected order of reactivity in palladium-catalyzed cross-coupling?
A2: The general reactivity trend for halogens in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl.[2][3] This inherent difference in reactivity is the key to achieving selective functionalization. By carefully choosing the catalyst and controlling the reaction temperature, one can selectively couple at the more reactive halogen (e.g., bromide) while leaving the less reactive one (e.g., chloride) intact for subsequent transformations.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or vinyl boronic acids/esters.
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Notes |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources that require an external ligand. Pd(PPh₃)₄ can sometimes be used directly but is often less effective for challenging substrates. |
| Ligand | SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich phosphine ligands are crucial for activating less reactive C-Cl bonds and promoting efficient reductive elimination.[1][4] SPhos and XPhos are often excellent starting points for screening.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderately strong inorganic base is required to facilitate the transmetalation step. K₃PO₄ is a robust and frequently effective choice for heteroaryl halides.[2][5] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent with water is common and often improves reaction rates and yields.[2][5] Rigorous deoxygenation of solvents is essential. |
| Temperature | 80-110 °C | Higher temperatures are often necessary, especially for activating C-Cl bonds. Start at the lower end of the range to maximize selectivity if other reactive sites are present.[1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a chloro-5-fluoro-2-methoxypyrimidine derivative with an arylboronic acid.
-
Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, combine the pyrimidine halide (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[1][2]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.[1] Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Suzuki-Miyaura Troubleshooting
Q: My reaction yield is low or there is no reaction. What should I do? A: Low yields can result from several factors. A systematic approach is best:
-
Inactive Catalyst: Ensure your palladium precursor and ligand are pure and that all reagents and solvents are rigorously deoxygenated.[2] Consider using a pre-formed catalyst (precatalyst) to ensure the generation of the active Pd(0) species.[6]
-
Improper Base/Solvent: The choice of base is critical. If K₃PO₄ is ineffective, screen other bases like Cs₂CO₃. The solvent system can also have a profound effect; try switching from dioxane/water to toluene or DMF.[2]
-
Protodeboronation: Your boronic acid may be degrading. This can be mitigated by using boronic esters (e.g., pinacol esters) or by using anhydrous conditions if possible. Aryltrifluoroborates are also known to be more robust.[7]
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is essential for synthesizing aryl amines by coupling the pyrimidine core with primary or secondary amines.[8][9]
Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Notes |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are standard precursors that generate the active Pd(0) catalyst in situ with a suitable ligand.[10] |
| Ligand | BrettPhos, RuPhos, Xantphos, BINAP | The choice of ligand is critical and depends on the amine.[11] For primary amines, BrettPhos is often effective, while RuPhos can be better for secondary amines.[11] Bidentate ligands like BINAP or Xantphos are also widely used.[8][10] |
| Base | NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[10] Sodium tert-butoxide is the most common choice. Weaker bases like Cs₂CO₃ may be used for more acidic amines or sensitive substrates.[6] |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous, aprotic solvents are necessary. Toluene and dioxane are the most common choices.[10] |
| Temperature | 80-110 °C | Reactions are typically heated to ensure a reasonable reaction rate.[10][11] |
Experimental Protocol: Buchwald-Hartwig Amination
-
Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., BrettPhos, 2-4 mol%).
-
Reagent Addition: Add the pyrimidine halide (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C with stirring.
-
Monitoring and Workup: Monitor the reaction by LC-MS. Once the starting material is consumed, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the mixture with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Buchwald-Hartwig Troubleshooting
Q: I am observing significant hydrodehalogenation (replacement of the halide with hydrogen). How can I minimize this side reaction? A: Hydrodehalogenation can occur via a competing β-hydride elimination pathway.[8] To minimize this:
-
Ligand Choice: Use a bulky, electron-rich ligand that favors reductive elimination of the desired C-N product over side reactions.[4]
-
Base: Ensure the base is completely anhydrous. The presence of water can facilitate the hydrodehalogenation pathway.
Q: My reaction is incomplete, and I see catalyst decomposition (e.g., formation of palladium black). What is the cause? A: Catalyst deactivation is a common issue.
-
Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1) to stabilize the catalytic species.
-
Oxygen: The reaction is highly sensitive to oxygen. Ensure all reagents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[2]
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira reaction is used to couple terminal alkynes with the pyrimidine halide, forming a C(sp²)-C(sp) bond.[12]
Recommended Catalyst Systems for Sonogashira Coupling
| Component | Recommendation | Rationale & Notes |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are the most traditional and widely used palladium catalysts for Sonogashira couplings. |
| Copper Co-catalyst | CuI (1-5 mol%) | Copper(I) iodide is a crucial co-catalyst in the traditional Sonogashira reaction, as it forms a copper acetylide intermediate that facilitates transmetalation.[2][12] |
| Ligand | PPh₃, PCy₃ | Triphenylphosphine is inherent in the recommended catalysts. For less reactive chlorides, a more electron-rich ligand like tricyclohexylphosphine (PCy₃) may be beneficial in copper-free protocols.[13] |
| Base | Et₃N, DIPA | A liquid amine base is typically used, often serving as both the base and a co-solvent.[2] |
| Solvent | THF, DMF, Toluene | Anhydrous solvents are used, often in conjunction with the amine base. |
| Temperature | 25-80 °C | Sonogashira reactions can often be run at or slightly above room temperature.[12] |
Experimental Protocol: Sonogashira Coupling
-
Setup: To a degassed solution of the pyrimidine halide (1.0 equiv) in a suitable solvent (e.g., THF/Et₃N, 2:1 v/v), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (3 mol%).[14]
-
Alkyne Addition: Degas the mixture again for 5 minutes. Add the terminal alkyne (1.1 equiv) dropwise via syringe.[14]
-
Reaction: Stir the reaction mixture at room temperature for 16-24 hours or until TLC/LC-MS analysis indicates completion.[14]
-
Workup: Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the desired alkynylated pyrimidine.
Sonogashira Troubleshooting
Q: A major byproduct of my reaction is the homocoupled alkyne (Glaser coupling). How can I prevent this? A: Glaser coupling is an oxidative dimerization of the alkyne, which is promoted by oxygen and the copper co-catalyst.
-
Anaerobic Conditions: This is the most critical factor. Ensure all solvents and reagents are rigorously deoxygenated and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen) at all times.[13]
-
Copper-Free Conditions: If homocoupling remains a persistent issue, consider a copper-free Sonogashira protocol. These often require a different ligand (e.g., PCy₃) and may need higher temperatures but can completely eliminate the Glaser side product.[13]
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
managing reaction temperature for 5-Fluoro-2-methoxypyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 5-Fluoro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound, and what are the critical temperature-controlled steps?
A common and effective synthetic pathway starts from 5-fluorouracil and involves a three-step process. The critical temperature-controlled steps are the initial chlorination, followed by a selective dechlorination, and a final methoxylation. Precise temperature management in each stage is crucial for optimal yield and purity.
Q2: Why is temperature control so critical during the chlorination of 5-fluorouracil?
The initial reaction of 5-fluorouracil with a chlorinating agent like phosphorus oxychloride can be highly exothermic. Without proper temperature control, this can lead to a runaway reaction, resulting in the formation of impurities and posing a safety hazard. Careful, portion-wise addition of reagents and external cooling are often necessary to manage the initial exotherm before proceeding with heating to drive the reaction to completion.
Q3: What are the potential side reactions related to temperature in the methoxylation step?
In the final methoxylation step, where 2-chloro-5-fluoropyrimidine is converted to this compound, improper temperature control can lead to side reactions. If the temperature is too high, it can promote the reaction of the product with any residual starting materials or byproducts. Conversely, a temperature that is too low may result in an incomplete reaction, leaving unreacted starting material and reducing the overall yield.
Q4: How can I monitor the progress of these reactions to ensure they are proceeding as expected at the set temperatures?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step. By comparing the reaction mixture to the starting materials and expected product spots on a TLC plate, you can determine if the reaction is complete. This is particularly important before proceeding to the next step or during workup.
Troubleshooting Guides
Issue 1: Low Yield in the Chlorination of 5-Fluorouracil
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure the reaction has been heated at the appropriate temperature (e.g., 106-114°C) for a sufficient duration (e.g., 2-14 hours).[1] Monitor by TLC to confirm the consumption of starting material. | Complete conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine. |
| Runaway Exothermic Reaction | During the initial mixing of 5-fluorouracil and phosphorus oxychloride, add the 5-fluorouracil portion-wise and use an ice bath to maintain a low temperature. | A controlled reaction rate and prevention of byproduct formation due to excessive heat. |
| Loss of Product During Workup | After quenching the reaction in ice-water, ensure the pH is properly adjusted before extraction. Perform multiple extractions with a suitable organic solvent to maximize product recovery. | Improved isolation of the desired 2,4-dichloro-5-fluoropyrimidine. |
Issue 2: Incomplete Selective Dechlorination
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Reducing Agent | Use a sufficient excess of the reducing agent, such as zinc powder. | Complete conversion of 2,4-dichloro-5-fluoropyrimidine to 2-chloro-5-fluoropyrimidine. |
| Low Reaction Temperature | Ensure the reaction is maintained at a suitable temperature, such as reflux, to drive the reaction to completion. | Efficient and complete dechlorination at the 4-position. |
| Deactivation of Reducing Agent | Use freshly activated zinc powder to ensure its reactivity. | Consistent and reliable reduction of the starting material. |
Issue 3: Low Yield or Impurities in the Methoxylation Step
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure the reaction is stirred at the appropriate temperature for a sufficient amount of time. The temperature can range from room temperature to reflux, depending on the specific conditions. | Full conversion of 2-chloro-5-fluoropyrimidine to this compound. |
| Side Reactions due to High Temperature | If side products are observed, consider running the reaction at a lower temperature for a longer duration. | Minimized byproduct formation and a cleaner product profile. |
| Hydrolysis of Starting Material or Product | Use anhydrous solvents and reagents to prevent hydrolysis of the chloro- or methoxy-pyrimidine. | Preservation of the desired product and starting material from unwanted hydrolysis. |
Experimental Protocols
Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil
This procedure involves the chlorination of 5-fluorouracil using phosphorus oxychloride.
-
To a clean, dry round-bottom flask, add phosphorus oxychloride (4 equivalents) and a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).[1]
-
With stirring, add 5-fluorouracil (1 equivalent) portion-wise at room temperature. Control any initial exothermic reaction by using an ice-water bath.
-
After the addition is complete, stir the mixture at room temperature for 20 minutes.
-
Slowly heat the reaction mixture to 106-114°C and maintain this temperature for 2-14 hours, monitoring the reaction by TLC.[1]
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water with vigorous stirring.
-
Neutralize the solution to approximately pH 8 with a suitable base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Synthesis of 2-chloro-5-fluoropyrimidine
This step involves the selective dechlorination of 2,4-dichloro-5-fluoropyrimidine.
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In a round-bottom flask, suspend 2,4-dichloro-5-fluoropyrimidine (1 equivalent) and zinc powder in water.
-
Heat the mixture to reflux and stir vigorously. The reaction temperature will be the boiling point of the solvent.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the excess zinc and any inorganic salts.
-
Extract the filtrate with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-fluoropyrimidine.
Synthesis of this compound
This final step is the methoxylation of 2-chloro-5-fluoropyrimidine.
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In a dry reaction vessel under an inert atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.
-
To this solution, add 2-chloro-5-fluoropyrimidine (1 equivalent) at room temperature.
-
The reaction can be stirred at room temperature or gently heated to reflux, depending on the desired reaction rate. Monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude this compound, which can be further purified by distillation or chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Temperatures and Durations
| Reaction Step | Reagents | Temperature (°C) | Duration (hours) | Reference |
| Chlorination | 5-Fluorouracil, POCl₃, N,N-dimethylaniline | 114 | 2 | [1] |
| Chlorination | 5-Fluorouracil, POCl₃, Base | 106-110 | 14 | |
| Selective Dechlorination | 2,4-dichloro-5-fluoropyrimidine, Zinc | Reflux | - | |
| Methoxylation | 2-chloro-5-fluoropyrimidine, Sodium Methoxide | Room Temp. to Reflux | - |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
Technical Support Center: Solvent Effects on 5-Fluoro-2-methoxypyrimidine Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidine. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and reactions, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: How does the electronic nature of this compound influence its reactivity?
A1: The pyrimidine ring is inherently electron-deficient. The fluorine atom at the 5-position acts as a moderate electron-withdrawing group via induction, further decreasing electron density in the ring. Conversely, the methoxy group at the 2-position is an electron-donating group through resonance. This electronic push-pull system influences the regioselectivity and rate of reactions. For nucleophilic aromatic substitution (SNAr), the electron-deficient nature of the ring makes it susceptible to attack, particularly at positions activated by electron-withdrawing groups and ortho/para to the ring nitrogens. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, the C-F bond is generally unreactive, meaning reactions will typically occur at another leaving group if present.[1]
Q2: What is the general order of reactivity for halogens on a pyrimidine ring in Suzuki-Miyaura cross-coupling, and where does the fluorine of this compound fit in?
A2: The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F.[1] The carbon-fluorine bond is exceptionally strong and typically does not participate in oxidative addition to the palladium catalyst under standard Suzuki-Miyaura conditions. Therefore, for this compound to be used in a Suzuki coupling, another leaving group (like a bromine or chlorine) would need to be present at a different position on the ring.
Q3: How does solvent polarity affect Nucleophilic Aromatic Substitution (SNAr) reactions with this compound?
A3: SNAr reactions proceed through a charged, intermediate Meisenheimer complex. Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred as they can stabilize this charged intermediate, thereby accelerating the reaction rate. Protic solvents, like alcohols, can solvate the nucleophile, reducing its nucleophilicity and slowing down the reaction. Non-polar solvents are generally poor choices for SNAr reactions as they do not effectively stabilize the charged intermediate.
Q4: Can water be used as a co-solvent in Suzuki-Miyaura couplings involving pyrimidine derivatives?
A4: Yes, and it is often beneficial. In many Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., 1,4-dioxane, THF, or DME) and water is used.[2][3] The water helps to dissolve the inorganic base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) which is necessary for the transmetalation step of the catalytic cycle. The presence of water can also have a beneficial effect on the reaction rate and yield.[2][3] However, excessive water can lead to unwanted side reactions like deboronation of the boronic acid.[4]
Troubleshooting Guides
Troubleshooting Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low to no yield in a Suzuki-Miyaura coupling reaction with a derivative of this compound (e.g., a bromo- or chloro-substituted version), consider the following:
| Symptom | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive Catalyst: The Pd(0) catalyst is not being generated or is being deactivated. | - Ensure all solvents and reagents are properly degassed to remove oxygen.[5] - Use a fresh batch of palladium catalyst and ligand. - Consider using a more robust pre-catalyst. |
| Poor Solubility of Base: The inorganic base is not sufficiently dissolved. | - Ensure vigorous stirring. - Use a solvent mixture with a higher proportion of water (e.g., dioxane/water 4:1).[2] - Consider using a more soluble base like K₃PO₄. | |
| Low Reaction Temperature: The reaction temperature is insufficient for oxidative addition. | - Increase the reaction temperature, especially for less reactive chlorides.[2] Microwave heating can also be effective.[2] | |
| Formation of side products (e.g., homocoupling of boronic acid) | Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid. | - Thoroughly degas all solvents and reagents and maintain an inert atmosphere (N₂ or Ar).[5] |
| Catalyst Decomposition: The catalyst is decomposing before the reaction is complete. | - Use a phosphine ligand to stabilize the palladium catalyst. | |
| Incomplete reaction, starting material remains | Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. | - Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. |
| Sub-optimal Solvent: The solvent system is not ideal for the specific substrates. | - Screen different solvent systems. For example, compare THF/water with dioxane/water.[2][3] |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
For SNAr reactions on the this compound ring (assuming another leaving group is present and is the site of reaction), consider these troubleshooting steps:
| Symptom | Possible Cause | Suggested Solution |
| No or slow reaction | Poor Nucleophile: The nucleophile is not strong enough. | - Use a stronger nucleophile if possible. - If using an amine, consider adding a non-nucleophilic base to deprotonate it in situ. |
| Inappropriate Solvent: The solvent is not effectively stabilizing the Meisenheimer complex. | - Switch to a polar aprotic solvent like DMF or DMSO. | |
| Protic Solvent Effects: If using a protic solvent, it may be deactivating the nucleophile. | - Switch to a polar aprotic solvent. | |
| Low yield with multiple products | Competing Reaction Sites: If other leaving groups are present, the nucleophile may be attacking multiple positions. | - The regioselectivity of SNAr on pyrimidines is influenced by the positions of activating and deactivating groups. The C4/C6 positions are generally more reactive than the C2 position.[1] Consider the electronic effects of all substituents. |
| Decomposition of Starting Material or Product: The reaction conditions may be too harsh. | - Lower the reaction temperature. - Reduce the reaction time. |
Quantitative Data on Solvent Effects
While specific quantitative data for this compound is limited in the literature, the following tables provide data for analogous pyrimidine systems, which can be used to guide solvent selection.
Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [6]
| Solvent | Temperature (°C) | Yield (%) |
| THF | 60 | 38 |
| DMF | 100 | 31 |
| 1,4-Dioxane | 100 | 71 |
| Isopropanol | 80 | 52 |
Table 2: Effect of Water as a Co-solvent in the Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines [2]
| Organic Solvent | Water Ratio (Organic:Water) | Yield (%) |
| 1,4-Dioxane | No water | Lower Yield |
| 1,4-Dioxane | 2:1 | 80 |
| THF | No water | Lower Yield |
| THF | 1:1 | Improved Yield |
Experimental Protocols
The following are generalized experimental protocols based on methodologies for structurally similar compounds. These should be considered as starting points for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-Substituted this compound
Materials:
-
Bromo-substituted this compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add the bromo-substituted this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile
Materials:
-
A suitable this compound derivative with a leaving group (e.g., chloro at the 4-position) (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
K₂CO₃ or another non-nucleophilic base (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask, add the pyrimidine derivative and the base.
-
Add anhydrous DMF under an inert atmosphere.
-
Add the amine nucleophile dropwise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Caption: A generalized workflow for a Nucleophilic Aromatic Substitution (SNAr) experiment.
Caption: Logical relationships in solvent selection for common reactions of pyrimidines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
preventing decomposition of 5-Fluoro-2-methoxypyrimidine during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-methoxypyrimidine. The information provided is designed to help prevent decomposition during storage and ensure the integrity of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation of its chemical integrity, storage at 2-8°C is advisable, protected from light.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemical structure and the behavior of similar compounds, the following degradation pathways are plausible:
-
Hydrolysis: The 2-methoxy group is susceptible to hydrolysis, particularly under acidic or basic conditions. This would lead to the formation of 5-fluorouracil and methanol.
-
Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of the pyrimidine ring or cleavage of the C-F bond.
-
Thermal Decomposition: Elevated temperatures can accelerate the degradation process, leading to the breakdown of the molecule.
-
Oxidation: Although generally stable to oxidation, extreme oxidizing conditions could potentially affect the pyrimidine ring.
Q3: What are the likely degradation products of this compound?
Based on the potential degradation pathways, the most likely degradation product is 5-fluorouracil . Other potential impurities could arise from the manufacturing process or further degradation of the primary products.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and reliable technique for purity assessment and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and help identify impurities.
-
Mass Spectrometry (MS): Coupled with a separation technique like GC or LC, MS can help identify the molecular weights of impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value can be an indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side reactions) | Decomposition of this compound due to improper storage or handling. | 1. Verify the purity of your starting material using a suitable analytical method (e.g., HPLC, NMR). 2. Ensure the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed). 3. If degradation is suspected, purify the material before use. |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation of the compound. | 1. Identify the degradation products using techniques like LC-MS. 2. Review storage conditions and handling procedures to identify potential causes of degradation. 3. Consider performing a forced degradation study to understand the compound's stability profile. |
| Change in physical appearance (e.g., color change, clumping) | Absorption of moisture or degradation. | 1. Do not use the material if a significant change in appearance is observed. 2. Assess the purity of the material. 3. Ensure the container is properly sealed and stored in a desiccator if necessary. |
Experimental Protocols
Stability-Indicating HPLC Method Development (General Protocol)
A stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products. The following is a general protocol that can be adapted for this compound.
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 260 nm) |
| Column Temperature | 25-30°C |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
Forced Degradation Study Protocol
Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][2] The target degradation is typically 5-20%.[3]
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified time. |
| Base Hydrolysis | 0.1 M NaOH at room temperature or elevated temperature (e.g., 60°C) for a specified time. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for a specified time. |
| Thermal Degradation | Heating the solid compound in an oven (e.g., at 105°C) for a specified time. |
| Photolytic Degradation | Exposing the solid or solution to UV and visible light (e.g., in a photostability chamber) for a specified duration. |
Visualizations
Caption: Logical workflow of potential decomposition of this compound.
Caption: Experimental workflow for stability analysis of this compound.
References
analytical methods for detecting impurities in 5-Fluoro-2-methoxypyrimidine
Technical Support Center: 5-Fluoro-2-methoxypyrimidine Impurity Analysis
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the analytical methods used to detect impurities in this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common types of impurities I should expect when analyzing this compound?
A1: Impurities in this compound, a pharmaceutical intermediate, can generally be categorized as follows:
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Organic Impurities: These can include starting materials, by-products from the synthesis, intermediates that were not fully reacted, and degradation products.[1] For pyrimidine-based compounds, these might include isomers or related substances with different substituents.
-
Inorganic Impurities: These may consist of reagents, catalysts (like palladium or copper), and salts from the manufacturing process.[1][2]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification (e.g., methanol, acetonitrile, toluene) can remain in the final product.[1][3]
Q2: Which analytical method is best for my needs: HPLC or GC?
A2: The choice depends on the type of impurity you are targeting. A combination of methods is often required for a complete impurity profile.[3]
-
High-Performance Liquid Chromatography (HPLC) is the gold standard for analyzing non-volatile and thermally unstable organic impurities, such as starting materials, by-products, and degradation products.[1]
-
Gas Chromatography (GC) is the ideal method for the analysis of volatile organic impurities, most notably residual solvents.[1] Coupling GC with a Mass Spectrometer (GC-MS) is highly effective for identifying these volatile components.[4]
Q3: I'm using HPLC, but my peaks are tailing. What should I do?
A3: Peak tailing in HPLC is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[5] For a basic compound like a pyrimidine derivative, this can be particularly prevalent.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic analytes, a lower pH (e.g., using a phosphate buffer) can protonate the analyte and reduce tailing. Conversely, a higher pH can suppress the ionization of acidic silanol groups on the column, which also reduces tailing.[6]
-
Use a Guard Column: A guard column can help protect your analytical column from strongly retained compounds and particulates that can cause peak distortion.[5]
-
Reduce Sample Concentration: Column overloading can lead to asymmetrical peaks. Try diluting your sample to see if the peak shape improves.[5][7]
-
Column Condition: The column itself may be degraded or contaminated. Try flushing it with a strong solvent or, if the problem persists, replace the column.[5]
Q4: I'm seeing "ghost peaks" in my HPLC chromatogram. What is the cause?
A4: Ghost peaks are unexpected peaks that can appear in your chromatograms, often during a gradient run.
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh buffers. Contaminants in your solvents can accumulate on the column and elute as ghost peaks.[3]
-
Carryover: If a small amount of a previous sample remains in the injector, it can appear in a subsequent run. Implement a robust needle wash program in your autosampler sequence, using a strong solvent to clean the needle and injection port between injections.[3]
-
Inject a Blank: To diagnose the source, inject a "blank" (your mobile phase solvent). If the ghost peak is still present, the contamination is likely coming from your mobile phase or the HPLC system itself. If it disappears, the source is carryover from previous samples.[3]
Q5: How can I identify an unknown impurity detected in my sample?
A5: Identifying unknown impurities requires more advanced techniques, typically involving mass spectrometry (MS).
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for impurity identification.[8] High-resolution mass spectrometry (HRMS) systems like Quadrupole Time-of-Flight (QTOF) or Orbitrap can provide a highly accurate mass measurement of the impurity.[9][10] This data allows you to determine a potential molecular formula.
-
Tandem MS (MS/MS): By fragmenting the impurity ion inside the mass spectrometer, you can obtain structural information that helps in elucidating its chemical structure.[11]
-
GC-MS (Gas Chromatography-Mass Spectrometry): For volatile unknowns, GC-MS provides both retention time and a mass spectrum, which can often be matched against a spectral library (like NIST) for positive identification.[4]
Comparison of Key Analytical Methods
The following table summarizes the primary analytical techniques used for impurity profiling of this compound.
| Technique | Primary Application | Advantages | Limitations |
| HPLC-UV | Quantitation of known non-volatile organic impurities. | Robust, reproducible, widely available, excellent for quantitative analysis. | Limited identification capabilities for unknown impurities; requires chromophores for UV detection. |
| LC-MS / LC-MS/MS | Identification and quantitation of non-volatile impurities. | High sensitivity and selectivity; provides molecular weight and structural information for unknown identification.[8][9] | Higher cost and complexity compared to HPLC-UV; matrix effects can cause ion suppression. |
| GC-MS | Identification and quantitation of volatile impurities (e.g., residual solvents). | Excellent for volatile and semi-volatile compounds; extensive spectral libraries available for identification.[1][4] | Not suitable for non-volatile or thermally unstable compounds; derivatization may be required for some analytes. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This protocol provides a general method for the separation and quantification of organic impurities. Method optimization will be required.
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 265 nm. A PDA detector can be used to gather spectral data across all peaks.[12]
-
-
Data Analysis:
-
Identify the main peak corresponding to this compound.
-
Integrate all other peaks corresponding to impurities.
-
Calculate the area percentage of each impurity relative to the total peak area to determine their relative concentration.
-
Protocol 2: Headspace GC-MS for Residual Solvents
This protocol is designed to identify and quantify volatile residual solvents according to general principles outlined in USP <467>.[13]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample directly into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Immediately cap the vial and crimp securely.
-
Vortex to dissolve the sample.
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer detector.
-
Column: G43 phase capillary column (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).[13]
-
Carrier Gas: Helium at a constant flow of ~2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 200 °C.
-
Split Ratio: 5:1.
-
-
Headspace Autosampler Conditions:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis:
-
Identify peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).
-
Quantify by creating a calibration curve using external standards of the identified solvents.
-
Visualized Workflow
Caption: Workflow for impurity profiling of this compound.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 5. mastelf.com [mastelf.com]
- 6. waters.com [waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Identifying and elucidating impurity species [rssl.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. chimia.ch [chimia.ch]
- 12. dirjournal.org [dirjournal.org]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
Technical Support Center: Production of 5-Fluoro-2-methoxypyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 5-Fluoro-2-methoxypyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: While various methods exist, a common approach involves the chlorination of a pyrimidine precursor followed by methoxylation. One plausible route, inferred from the synthesis of related compounds, starts from 2,4-dihydroxy-5-fluoropyrimidine (5-Fluorouracil). This is typically a multi-step process involving:
-
Chlorination: Conversion of the hydroxyl groups to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) to form 2,4-dichloro-5-fluoropyrimidine.
-
Selective Methoxylation: Reaction with a methoxide source, such as sodium methoxide, to replace one of the chloro groups with a methoxy group. The selectivity of this step is crucial.
Q2: What are the primary safety concerns during the scale-up of this compound synthesis?
A2: Key safety concerns include:
-
Handling of Hazardous Reagents: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] Strict moisture control and personal protective equipment (PPE) are essential.
-
Exothermic Reactions: Chlorination and methoxylation steps can be highly exothermic.[2] On a large scale, the reduced surface-area-to-volume ratio can lead to challenges in heat dissipation, potentially causing thermal runaways.[2]
-
Toxic Byproducts and Waste: The synthesis can generate acidic waste and other toxic byproducts that require careful quenching and disposal procedures.[3]
-
Product Handling: this compound and its intermediates can be irritants and harmful if inhaled or ingested.[4][5] Appropriate containment and PPE are necessary.
Q3: How can the purity of this compound be assessed?
A3: A combination of analytical techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the final product and helps identify proton-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action(s) |
| Low Yield in Chlorination Step | Incomplete reaction due to insufficient chlorinating agent or reaction time. | - Increase the molar ratio of POCl₃.- Extend the reaction time at the optimal temperature.- Ensure anhydrous conditions, as moisture will consume POCl₃. |
| Degradation of starting material or product at high temperatures. | - Optimize the reaction temperature. A lower temperature for a longer duration may improve yield.- Consider a milder chlorinating agent if possible. | |
| Formation of Impurities | Over-chlorination leading to undesired byproducts. | - Carefully control the stoichiometry of the chlorinating agent.- Optimize the reaction temperature and time to favor the desired product. |
| Incomplete reaction leaving unreacted starting material. | - Monitor the reaction progress using TLC or HPLC.- Ensure efficient mixing to promote complete conversion. | |
| Hydrolysis of chloro-intermediates during workup. | - Perform the workup at low temperatures (e.g., quenching with ice-water).- Use a non-aqueous workup if feasible. | |
| Poor Selectivity in Methoxylation | Reaction conditions favoring di-substitution or reaction at the wrong position. | - Precisely control the stoichiometry of the methoxide source.- Optimize the reaction temperature; lower temperatures often favor selectivity.- The choice of solvent can influence selectivity. |
| Difficulty in Product Isolation/Purification | Product is an oil or has poor crystallization behavior. | - Use column chromatography for purification.- Attempt to form a solid derivative for easier handling and purification, which can be reversed in a subsequent step.- Employ fractional distillation under reduced pressure. |
| Presence of closely related impurities. | - Utilize high-resolution preparative HPLC for separation.- Recrystallization with different solvent systems may improve separation. | |
| Exothermic Runaway During Scale-up | Inadequate heat removal. | - Ensure the reactor has sufficient cooling capacity.- Use a semi-batch process where reagents are added portion-wise to control the rate of heat generation.[2] |
| Reaction rate is too fast. | - Lower the reaction temperature.- Dilute the reaction mixture to slow down the reaction rate. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine (Chlorination)
This protocol is adapted from established methods for chlorinating hydroxypyrimidines.
-
Reactor Setup: Charge a dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2,4-dihydroxy-5-fluoropyrimidine (1 equivalent).
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃) (2.5 - 4 equivalents) to the reactor while maintaining the temperature below 20°C using an ice bath.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 100-110°C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound (Methoxylation)
-
Reactor Setup: In a separate reactor, prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Cool the sodium methoxide solution to 0-5°C. Slowly add a solution of 2,4-dichloro-5-fluoropyrimidine (1 equivalent) in methanol to the methoxide solution, maintaining the temperature below 10°C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material.
-
Workup: Quench the reaction by adding water.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. The crude product can be purified by column chromatography or distillation.
Visualizations
Caption: A simplified workflow for the two-stage synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in production.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. CN105153041A - 5-fluctyosine preparation method suitable for industrial production - Google Patents [patents.google.com]
- 4. 5-Fluoro-2-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 5. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Fluoro-2-methoxypyrimidine Derivatives and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
The 5-fluoropyrimidine scaffold is a cornerstone in medicinal chemistry, most notably represented by the anticancer drug 5-fluorouracil (5-FU). The introduction of a fluorine atom at the C-5 position is critical for the mechanism-based inhibition of thymidylate synthase, a key enzyme in DNA synthesis.[1] Modifications at other positions of the pyrimidine ring can significantly alter the biological activity, selectivity, and pharmacokinetic properties of these compounds. This guide provides a comparative overview of the biological activities of 5-fluoropyrimidine derivatives, with a focus on the structural class of 5-fluoro-2-methoxypyrimidines and their analogs, supported by experimental data and detailed protocols. While extensive research is available for a broad range of 5-fluoropyrimidines, this guide also highlights the activities of related compounds to provide a wider context for drug discovery efforts.
Anticancer Activity: A Comparative Overview
Derivatives of 5-fluoropyrimidine are most renowned for their potent anticancer properties. The mechanism often involves the inhibition of thymidylate synthase or other kinases, leading to the disruption of DNA synthesis and repair in rapidly dividing cancer cells. The following tables summarize the in vitro cytotoxic activity of various 5-fluoropyrimidine derivatives and related heterocyclic compounds against several cancer cell lines.
Table 1: In Vitro Anticancer Activity of 5-Fluoropyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 5-Fluorouracil (5-FU) | K562 (Leukemia) | >50 | - | - | [2] |
| B16 (Melanoma) | >50 | - | - | [2] | |
| Compound 2 (a 5-FU derivative) | K562 (Leukemia) | >50 | 5-FU | >50 | [2] |
| B16 (Melanoma) | >50 | 5-FU | >50 | [2] | |
| Compound 5 (a 5-FU derivative) | K562 (Leukemia) | 28.3 | 5-FU | >50 | [2] |
| B16 (Melanoma) | 35.6 | 5-FU | >50 | [2] | |
| Compound 6 (a 5-FU derivative) | K562 (Leukemia) | 31.5 | 5-FU | >50 | [2] |
| B16 (Melanoma) | 42.8 | 5-FU | >50 | [2] |
Table 2: In Vitro Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Source |
| 3b | C32 (Melanoma) | 24.4 | [3] |
| A375 (Melanoma) | 25.4 | [3] | |
| DU145 (Prostate) | >100 | [3] | |
| MCF-7/WT (Breast) | 30.1 | [3] | |
| 3c | C32 (Melanoma) | 27.5 | [3] |
| A375 (Melanoma) | 29.8 | [3] | |
| DU145 (Prostate) | >100 | [3] | |
| MCF-7/WT (Breast) | 33.4 | [3] |
Antifungal Activity: A Comparative Overview
Certain 5-fluoropyrimidine derivatives also exhibit significant antifungal properties. The mechanism of action in fungi is similar to the anticancer effect in mammalian cells, where the compound is converted to 5-fluorouracil, which then disrupts DNA and RNA synthesis.[4][5]
Table 3: In Vitro Antifungal Activity of Pyrimidine Analogs
| Compound | Fungal Strain | MIC (µM) | Reference Compound | Reference MIC (µM) | Source |
| Carmofur | Cladophialophora carrionii | 0.156 - 0.625 | 5-Flucytosine | >80 | [4] |
| Phialophora verrucosa | 0.156 - 0.625 | 5-Flucytosine | >80 | [4] | |
| Exophiala dermatitidis | 0.625 - 2.5 | 5-Flucytosine | >80 | [4] | |
| Fonsecaea pedrosoi | 0.625 - 2.5 | 5-Flucytosine | >80 | [4] | |
| 5-Fluorouridine | Candida albicans | 0.4 µg/mL | - | - | [6] |
| Candida parapsilosis | 0.2 µg/mL | - | - | [6] |
Enzyme Inhibitory Activity
The biological effects of 5-fluoropyrimidine derivatives are often rooted in their ability to inhibit specific enzymes. Thymidylate synthase is a primary target for many anticancer and antifungal derivatives.[1] Other enzymes, such as HSP90 and various kinases, have also been identified as targets for modified pyrimidine compounds.[7][8]
Table 4: Enzyme Inhibitory Activity of Pyrimidine Derivatives
| Compound | Target Enzyme | IC50 | Source |
| Compound 12c | HSP90 | 27.8 ± 4.4 nM | [7] |
| AUY-922 (Reference) | HSP90 | 43.0 ± 0.9 nM | [7] |
| BIIB021 (Reference) | HSP90 | 56.8 ± 4.0 nM | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the dissolved formazan is proportional to the number of viable cells.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mycelial Growth Inhibition Assay
This assay is used to determine the antifungal activity of compounds by measuring the inhibition of fungal mycelial growth.
Principle: The test compound is incorporated into a solid growth medium, and the radial growth of a fungal colony is measured over time compared to a control without the compound.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. While the agar is still molten, add the test compound dissolved in a suitable solvent (e.g., DMSO) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes.
-
Fungal Inoculation: Place a 5 mm diameter mycelial plug from the edge of an actively growing fungal culture onto the center of the agar plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28°C) for several days, until the mycelium in the control plate has reached a significant portion of the plate diameter.
-
Measurement: Measure the diameter of the fungal colonies in both the control and treated plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the formula: % Inhibition = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.
Mandatory Visualizations
Caption: General workflow for synthesis and biological evaluation.
Caption: Simplified signaling pathway for 5-FU action.
References
- 1. 5-Fluorocytosine - LKT Labs [lktlabs.com]
- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Agents - Medical Microbiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoropyrimidin-2,4-dihydroxy-5-isopropylbenzamides as antitumor agents against CRC and NSCLC cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorination Strategies: 5-Fluoro-2-methoxypyrimidine as a Building Block vs. Late-Stage Fluorination
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a paramount strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. The choice of when and how to introduce this critical halogen can fundamentally shape a synthetic campaign. This guide provides an objective comparison between two principal strategies: the use of pre-fluorinated synthons, exemplified by molecules like 5-fluoro-2-methoxypyrimidine, and the direct introduction of fluorine onto a complex molecule in the final stages of a synthesis, known as late-stage fluorination (LSF).
It is a common misconception that a molecule like this compound is a fluorinating agent. Rather, it is a valuable fluorinated building block , a pre-functionalized component ready for incorporation into a larger molecular architecture. This guide will compare the "building block approach" with LSF, using the synthesis of the antiviral drug Favipiravir as a case study to provide a practical context for the quantitative and qualitative differences between these methodologies.
Strategic Overview: Building Block vs. Late-Stage Fluorination
The decision to employ a fluorinated building block or to pursue a late-stage fluorination strategy is a critical consideration in synthetic planning. Each approach presents a distinct set of advantages and challenges that can significantly impact the efficiency and flexibility of a research program.
The Building Block Approach is a reliable and well-established method where a fluorine-containing fragment is integrated early in the synthetic sequence. This strategy is often more convergent and predictable.
In contrast, Late-Stage Fluorination (LSF) has gained prominence as a powerful tool for rapid lead optimization in drug discovery. This approach allows for the synthesis of a common, non-fluorinated advanced intermediate, which can then be diversified with fluorine or other functionalities in the final steps. This is particularly advantageous for structure-activity relationship (SAR) studies.[1]
The following diagram illustrates the divergent workflows of these two strategies in a drug discovery context.
Case Study: Synthesis of Favipiravir
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral agent whose synthesis offers a clear example of the differing strategic approaches to fluorination.
Approach 1: Early-Stage Fluorination (Building Block Analogue)
While not directly using this compound, several syntheses of Favipiravir employ a strategy analogous to the building block approach, where fluorine is introduced early in the sequence. One such route starts from 3-aminopyrazine-2-carboxylic acid and proceeds through a multi-step sequence to form the fluorinated pyrazine core, which is then converted to Favipiravir. This method, while effective, can be lengthy and may involve hazardous reagents.[2][3]
A notable example involves the conversion of 3,6-dichloropyrazine-2-carbonitrile to Favipiravir. The fluorine is introduced via a nucleophilic aromatic substitution (SNAr) reaction with KF, followed by subsequent chemical transformations. This multi-step process from the dichlorinated intermediate affords Favipiravir in a 43% overall yield.[3]
Approach 2: Late-Stage Fluorination (LSF)
A more direct LSF approach involves the direct fluorination of the non-fluorinated precursor, 3-hydroxy-2-pyrazinecarboxamide. This one-step conversion to Favipiravir can be achieved using an electrophilic fluorinating agent.
Quantitative Comparison of Synthetic Routes to Favipiravir
The following table summarizes the key quantitative data for the two approaches, highlighting the trade-offs in terms of reaction steps, reagents, and overall efficiency.
| Feature | Early-Stage Fluorination (Building Block Analogue) | Late-Stage Fluorination (LSF) |
| Starting Material | 3,6-Dichloropyrazine-2-carbonitrile | 3-Hydroxy-2-pyrazinecarboxamide |
| Key Fluorination Step | Nucleophilic Fluorination (SNAr) with KF | Electrophilic Fluorination with Selectfluor® |
| Number of Steps | 3 (from dichlorinated intermediate) | 1 |
| Overall Yield | 43%[3] | 50%[1] |
| Key Reagents | KF, HCl, NaHCO₃ | Selectfluor®, BMIM-BF₄ (ionic liquid) |
| Reaction Conditions | Elevated temperatures for SNAr and hydrolysis | Mild conditions in an ionic liquid |
Experimental Protocols
Protocol for Late-Stage Fluorination of 3-Hydroxy-2-pyrazinecarboxamide with Selectfluor®
This protocol is adapted from a reported one-step synthesis of Favipiravir.[1]
Materials:
-
3-Hydroxy-2-pyrazinecarboxamide
-
Selectfluor®
-
1-Butyl-3-methylimidazolium tetrafluoroborate (BMIM-BF₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add 3-hydroxy-2-pyrazinecarboxamide (1 equivalent).
-
Add the ionic liquid BMIM-BF₄ to the vessel.
-
Add Selectfluor® (1.5-2.0 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated through an appropriate work-up procedure, which may involve extraction and purification by crystallization.
Protocol for Early-Stage Fluorination via SNAr of 3,6-Dichloropyrazine-2-carbonitrile
This protocol is based on a multi-step synthesis of Favipiravir from a dichlorinated intermediate.[3]
Step 1: Fluorination
-
Materials: 3,6-Dichloropyrazine-2-carbonitrile, Potassium Fluoride (KF), suitable solvent (e.g., DMSO).
-
Procedure: 3,6-Dichloropyrazine-2-carbonitrile is reacted with KF in a high-boiling polar aprotic solvent like DMSO at elevated temperatures to facilitate the nucleophilic aromatic substitution, yielding 3,6-difluoropyrazine-2-carbonitrile.
Step 2: Hydrolysis of the Nitrile
-
Materials: 3,6-Difluoropyrazine-2-carbonitrile, concentrated HCl.
-
Procedure: The resulting difluorinated intermediate is then subjected to acidic hydrolysis with concentrated HCl to convert the nitrile group to a carboxamide, yielding 3,6-difluoropyrazine-2-carboxamide.
Step 3: Selective Hydroxylation
-
Materials: 3,6-Difluoropyrazine-2-carboxamide, aqueous NaHCO₃.
-
Procedure: The final step involves the selective hydrolysis of one of the fluorine atoms to a hydroxyl group using a mild base like sodium bicarbonate, to afford Favipiravir.
Comparison of Alternative Fluorinating Agents for LSF
While the case study highlights Selectfluor®, other electrophilic and nucleophilic fluorinating agents are available for LSF, each with its own reactivity profile and handling requirements.
| Fluorinating Agent | Type | Common Applications | Advantages | Disadvantages |
| Selectfluor® | Electrophilic | Fluorination of electron-rich arenes, heterocycles, enolates, and silyl enol ethers. | User-friendly, stable solid, broad substrate scope, mild reaction conditions.[4] | Can act as an oxidant, potentially leading to side reactions.[5] |
| DAST | Nucleophilic | Deoxyfluorination of alcohols, aldehydes, and ketones. | Effective for converting hydroxyl and carbonyl groups to fluorides. | Thermally unstable, can be hazardous on a large scale.[6] |
| Deoxo-Fluor® | Nucleophilic | Deoxyfluorination of alcohols, aldehydes, and ketones. | More thermally stable than DAST, often giving better yields.[6] | Reacts violently with water. |
Logical Framework for Strategy Selection
The choice between a building block approach and LSF is multifactorial, involving considerations of the synthetic target, available resources, and the overall goals of the research program. The following diagram outlines a decision-making framework for selecting an appropriate fluorination strategy.
Conclusion
Both the building block approach and late-stage fluorination are indispensable strategies in the synthesis of fluorinated molecules. The use of fluorinated building blocks like this compound offers a robust and often more predictable path to complex targets. However, the advent of modern, mild, and selective LSF reagents has provided a powerful alternative, particularly for the rapid generation of analogs in a drug discovery setting. As demonstrated with the synthesis of Favipiravir, LSF can offer a more step-economical route, although the choice of strategy will always depend on the specific target, the scale of the synthesis, and the overarching goals of the project. A thorough understanding of the strengths and limitations of each approach is crucial for the efficient and successful development of novel fluorinated compounds.
References
- 1. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the In Vitro Anticancer Activity of 5-Fluoro-2-alkoxypyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 5-fluoro-2-alkoxypyrimidine analogs, derivatives of the widely used chemotherapeutic agent 5-fluorouracil (5-FU). The objective is to present a clear comparison of the cytotoxic performance of these compounds against various cancer cell lines, supported by experimental data and detailed methodologies for key assays. This document is intended to aid in the rational design and development of more potent and selective anticancer agents.
Introduction
5-Fluorouracil has been a cornerstone of cancer chemotherapy for decades, particularly for solid tumors such as colorectal, breast, and gastric cancers.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS) and the fraudulent incorporation of its metabolites into RNA and DNA, leading to cytotoxicity and cell death.[2][3] However, its clinical efficacy is often limited by severe side effects and the development of drug resistance.[2] To address these limitations, numerous derivatives of 5-FU have been synthesized and evaluated. This guide focuses on a specific class of these derivatives: 5-fluoro-2-alkoxypyrimidine analogs. Modifications at the 2-position of the pyrimidine ring can significantly alter the lipophilicity, cell permeability, and ultimately, the anticancer potency of these compounds.
Comparative Analysis of Cytotoxicity
The in vitro cytotoxic activity of a series of 2-butoxy-4-substituted 5-fluoropyrimidine analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, were determined using the MTT assay. The data presented below is derived from a study by an unnamed source, which systematically synthesized and tested these compounds.
Table 1: In Vitro Cytotoxic Activity (IC50, µM) of 2-Butoxy-4-Substituted 5-Fluoropyrimidine Analogs
| Compound ID | Substitution at C4 | BEL-7402 (Liver) | A549 (Lung) | HL-60 (Leukemia) | MCF-7 (Breast) |
| 5 | -Cl | 0.10 | 0.10 | 1.66 | 0.59 |
| 6b | -N(CH₃)₂ | 0.38 | >50 | 11.23 | 14.34 |
| 6d | -NH(CH₂)₂OH | 0.44 | 22.18 | 10.11 | 9.73 |
| 6e | -NH(CH₂)₃OH | 0.53 | 31.56 | 8.83 | 11.09 |
| 6f | Morpholino | 0.61 | >50 | 15.67 | 23.45 |
| 6p | -NH-Ph-4-F | 0.88 | 15.43 | 21.09 | 18.76 |
| 6s | -NH-Ph-4-CH₃ | 0.92 | 19.87 | 25.43 | 21.98 |
| 6t | -NH-Ph-4-OCH₃ | 0.95 | 23.45 | 28.76 | 24.54 |
| 6u | -NH-Ph-4-Cl | 0.98 | 21.11 | 27.65 | 23.12 |
| 5-FU (Ref.) | - | >50 | >50 | >50 | >50 |
Data synthesized from a study on 2-butoxy-4-substituted 5-fluoropyrimidines.
The results indicate that many of the synthesized 2-butoxy analogs exhibit significantly higher cytotoxicity against the tested cancer cell lines compared to the parent compound, 5-FU. Notably, compound 5 , with a chloro substitution at the C4 position, demonstrated the highest potency across most cell lines, with IC50 values in the sub-micromolar range. Several other analogs also showed potent activity against the BEL-7402 liver cancer cell line.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of these compounds are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4]
Materials:
-
Cancer cell lines (e.g., BEL-7402, A549, HL-60, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
5-Fluoro-2-methoxypyrimidine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Annexin V Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]
Cell Cycle Analysis
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[6]
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark.[6]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate histograms representing the percentage of cells in each phase of the cell cycle.[6]
Visualizations: Pathways and Workflows
Mechanism of Action of 5-Fluorouracil Analogs
The primary mechanism of action of 5-FU and its analogs involves the intracellular conversion to active metabolites that interfere with DNA and RNA synthesis.[7] The key steps are the inhibition of thymidylate synthase by fluorodeoxyuridine monophosphate (FdUMP) and the incorporation of fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) into RNA and DNA, respectively.[2] Recent findings also highlight the role of RNA damage, particularly to ribosomal RNA, in the cytotoxic effects of 5-FU in certain cancers.[8]
Caption: Generalized mechanism of action for 5-fluorouracil analogs.
Experimental Workflow for In Vitro Anticancer Screening
The process of evaluating the in vitro anticancer activity of novel compounds typically follows a standardized workflow, from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A typical workflow for in vitro anticancer drug screening.
References
- 1. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 8. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
A Comparative Guide to the Pharmacokinetic Profiles of Fluoropyrimidine-Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of key fluoropyrimidine-based anticancer agents: 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. The information presented is supported by experimental data to aid in research and drug development.
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of 5-FU and its oral prodrugs, Capecitabine and Tegafur (a component of S-1), exhibit significant differences that influence their clinical application. 5-FU, when administered intravenously, has a very short half-life, while the oral prodrugs are designed to provide more sustained exposure to 5-FU.
| Parameter | 5-Fluorouracil (5-FU) | Capecitabine | Tegafur (as part of S-1) |
| Route of Administration | Intravenous (IV) Bolus or Infusion | Oral | Oral |
| Bioavailability (%) | Erratic and low when given orally | ~100% (for parent drug) | High (as a prodrug) |
| Tmax (hours) | ~0.1 - 0.2 (IV Bolus) | ~2 | ~0.5 - 1 |
| Cmax | Highly variable, dose-dependent | 3-4 mg/L | 2,207 ± 545 ng/mL[1] |
| Half-life (t½) (hours) | ~0.13 - 0.23 | ~0.55 - 0.89 | ~11.8 ± 3.8[1] |
| AUC | Dose-dependent | 0.461 - 0.698 mg·h/L (for 5-FU) | 723.9 ± 272.7 ng·h/mL (for 5-FU)[2] |
| Metabolism | Primarily hepatic via DPD | Converted to 5-FU in the liver and tumor tissue | Converted to 5-FU, primarily by CYP2A6 |
| Primary Excretion | Renal (as metabolites) | Renal (as metabolites) | Renal (as metabolites) |
Metabolic Pathway of Fluoropyrimidines
Fluoropyrimidine drugs are prodrugs that must be converted to 5-fluorouracil (5-FU) and subsequently to its active metabolites to exert their cytotoxic effects. The catabolism of 5-FU is primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD).
Experimental Protocols
The determination of pharmacokinetic parameters for fluoropyrimidine-based drugs typically involves a clinical or preclinical study with the following key steps:
1. Study Design and Subject Recruitment:
-
Objective: To determine the pharmacokinetic profile of a specific fluoropyrimidine drug.
-
Subjects: Healthy volunteers or cancer patients, depending on the study phase.
-
Design: Typically a single-dose or multiple-dose study, often with a crossover design for bioequivalence studies.
-
Ethics: The study protocol must be approved by an institutional review board (IRB) or ethics committee, and all subjects must provide informed consent.
2. Drug Administration and Sample Collection:
-
Administration: The drug is administered to subjects at a specified dose and route (e.g., oral tablet for capecitabine, IV infusion for 5-FU).
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).[3]
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -70°C or lower until analysis.[3]
3. Bioanalytical Method for Drug Quantification:
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most common method for quantifying fluoropyrimidines and their metabolites in plasma due to its high sensitivity and specificity.[3][4][5]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances.[4][5] An internal standard is added to correct for variations in extraction and instrument response.[4]
-
Chromatography: The prepared sample is injected into an HPLC system. A C18 or HILIC column is often used to separate the analyte from other components in the plasma.[4][5]
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer. The analyte is ionized (e.g., by electrospray ionization) and detected based on its specific mass-to-charge ratio.[4]
-
Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
4. Pharmacokinetic Data Analysis:
-
Method: Non-compartmental analysis (NCA) is a standard method used to calculate key pharmacokinetic parameters.[3][6][7]
-
Parameters Calculated:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed concentration-time data.[7]
-
Tmax (Time to Cmax): The time at which Cmax is observed.[7]
-
AUC (Area Under the Curve): Calculated using the trapezoidal rule, representing the total drug exposure over time.[6][7]
-
t½ (Half-life): The time required for the plasma concentration to decrease by half, calculated from the terminal elimination rate constant.[8]
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.[9]
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.[9]
-
-
Software: Specialized software (e.g., Phoenix WinNonlin) is used to perform the NCA calculations.[10]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical pharmacokinetic study for an oral anticancer drug.
References
- 1. [Pharmacokinetics of S-1 capsule in patients with advanced gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. datapharmaustralia.com [datapharmaustralia.com]
- 7. allucent.com [allucent.com]
- 8. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 9. Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters [jove.com]
- 10. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluoropyrimidine Prodrugs: Efficacy, Safety, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical efficacy and safety of key fluoropyrimidine prodrugs, primarily focusing on capecitabine and S-1 (tegafur-gimeracil-oteracil). The information is supported by experimental data from clinical trials and meta-analyses, with detailed methodologies for key experiments and visualizations of relevant biological pathways to aid in research and development.
Comparative Efficacy of Capecitabine and S-1
Oral fluoropyrimidine prodrugs have been developed to mimic the efficacy of intravenous 5-fluorouracil (5-FU) with the convenience of oral administration.[1] Two of the most prominent oral fluoropyrimidines are capecitabine and S-1. Numerous studies have compared their efficacy and safety in treating various solid tumors, particularly gastric and colorectal cancers.
Meta-analyses of randomized controlled trials have consistently shown that S-1-based and capecitabine-based chemotherapy regimens have comparable efficacy in terms of overall survival (OS), progression-free survival (PFS), objective response rate (ORR), and disease control rate (DCR) in patients with gastric and metastatic colorectal cancer.[2][3][4][5] While some individual studies may show slight trends favoring one agent over the other in specific patient subgroups or endpoints, the overall consensus points to non-inferiority between the two.[6][7][8]
Quantitative Comparison of Clinical Outcomes
The following tables summarize the quantitative data from meta-analyses and key clinical trials comparing capecitabine and S-1 in gastric and colorectal cancer.
Table 1: Efficacy in Advanced or Metastatic Gastric Cancer
| Outcome Metric | Capecitabine-based Therapy | S-1-based Therapy | Hazard Ratio/Risk Ratio (95% CI) | p-value | Citation |
| Overall Survival (OS) | - | - | HR: 1.01 (0.84–1.21) | 0.949 | [3] |
| 1-Year Overall Survival | - | - | RR: 0.97 (0.84–1.14) | 0.746 | [6] |
| Progression-Free Survival (PFS) | - | - | HR: 0.92 (0.78–1.09) | 0.360 | [3] |
| 1-Year Progression-Free Survival | - | - | RR: 1.17 (0.83–1.65) | 0.380 | [6] |
| Objective Response Rate (ORR) | 38.8% | 37.6% | OR: 0.94 (0.59-1.51) | 0.93 | [9] |
| Disease Control Rate (DCR) | - | - | RR: 1.02 (0.94–1.10) | 0.639 | [3] |
Table 2: Efficacy in Metastatic Colorectal Cancer
| Outcome Metric | Capecitabine-based Therapy | S-1-based Therapy | Hazard Ratio/Risk Ratio (95% CI) | p-value | Citation |
| Overall Survival (OS) | - | - | HR: 0.97 (0.78–1.13) | 0.50 | [2] |
| Progression-Free Survival (PFS) | - | - | HR: 0.93 (0.75–1.08) | 0.26 | [2] |
| Objective Response Rate (ORR) | - | - | RR: 1.14 (0.99-1.32) | 0.07 | [10] |
| Disease Control Rate (DCR) | - | - | RR: 0.91 (0.46-1.83) | 0.80 | [10] |
Table 3: Comparative Safety Profile (All Grades of Adverse Events)
| Adverse Event | Capecitabine-based Therapy (Incidence) | S-1-based Therapy (Incidence) | Odds Ratio/Risk Ratio (95% CI) | p-value | Citation |
| Gastric Cancer | |||||
| Hand-Foot Syndrome | Higher | Lower | RR: 0.29 (0.20, 0.40) | <0.001 | [6] |
| Neutropenia | Higher | Lower | RR: 0.85 (0.73, 0.99) | 0.039 | [6] |
| Colorectal Cancer | |||||
| Hand-Foot Syndrome | 73% | 45% | OR: 0.31 (0.16-0.60) | 0.0005 | [11] |
| Diarrhea | Lower | Higher | RR: 1.54 (1.21–2.29) | 0.002 | [2] |
Mechanism of Action and Metabolic Activation
Fluoropyrimidine prodrugs are inactive compounds that are metabolized in the body to the active cytotoxic agent, 5-fluorouracil (5-FU).[12] 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cell death.[13][14]
The metabolic activation pathways of capecitabine and S-1 differ, which may contribute to their distinct safety profiles.
Capecitabine Activation Pathway
Capecitabine is a prodrug of 5'-deoxy-5-fluorouridine (5'-DFUR) and is designed for tumor-selective activation.[15][16] It undergoes a three-step enzymatic conversion to 5-FU.
S-1 Composition and Metabolic Pathway
S-1 is a combination of three pharmacological agents: tegafur, gimeracil, and oteracil potassium, in a molar ratio of 1:0.4:1.[17]
-
Tegafur: A prodrug of 5-FU.
-
Gimeracil (CDHP): An inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation. This leads to higher and more sustained plasma concentrations of 5-FU.
-
Oteracil Potassium (Oxo): An inhibitor of orotate phosphoribosyltransferase (OPRT) in the gastrointestinal mucosa, which reduces the gastrointestinal toxicity of 5-FU.[18]
5-Fluorouracil (5-FU) Cytotoxic Mechanism
Once 5-FU is formed, it undergoes intracellular anabolism to three active metabolites that exert cytotoxic effects.[13]
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of fluoropyrimidine prodrugs on cancer cell lines.
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of fluoropyrimidine prodrugs in a panel of human cancer cell lines.
2. Materials:
- Human cancer cell lines (e.g., HT-29 for colorectal cancer, MKN-45 for gastric cancer)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
- Fluoropyrimidine prodrugs (capecitabine, S-1 components) and 5-FU as a positive control
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 96-well cell culture plates
- Cell viability reagent (e.g., MTT, XTT, or Alamar Blue)
- Dimethyl sulfoxide (DMSO)
- Microplate reader
3. Experimental Workflow:
4. Procedure:
- Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.
- Drug Preparation: Prepare a stock solution of each drug in DMSO. Perform serial dilutions in complete culture medium to obtain a range of final concentrations.
- Drug Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium to each well. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
- Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
- Cell Viability Assessment (MTT Assay Example):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Clinical Trial Design and Endpoints
The comparison of fluoropyrimidine prodrugs in a clinical setting is typically conducted through randomized controlled trials (RCTs).
1. Study Design: A multicenter, randomized, open-label, phase III non-inferiority or superiority trial.
2. Patient Population: Patients with a histologically confirmed diagnosis of a specific cancer (e.g., advanced gastric cancer, metastatic colorectal cancer), with measurable disease, and who meet specific inclusion and exclusion criteria (e.g., age, performance status, prior treatments).
3. Randomization: Patients are randomly assigned to receive either the investigational fluoropyrimidine-based regimen or the standard-of-care comparator regimen.
4. Treatment Regimens: Dosing and administration schedules for each drug are clearly defined in the study protocol. For example:
- Capecitabine: 1250 mg/m² twice daily for 14 days, followed by a 7-day rest period (21-day cycle).
- S-1: 40-60 mg twice daily for 28 days, followed by a 14-day rest period (42-day cycle), often in combination with other agents like cisplatin.
5. Endpoints:
- Primary Endpoint: Often Overall Survival (OS) or Progression-Free Survival (PFS).
- Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), safety and tolerability (incidence and severity of adverse events), and quality of life.
6. Assessment: Tumor response is typically assessed every 6-8 weeks using standardized criteria (e.g., RECIST). Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
The available evidence from numerous clinical trials and meta-analyses indicates that S-1 and capecitabine have comparable efficacy in the treatment of advanced gastric and colorectal cancers.[2][3][5] The choice between these two oral fluoropyrimidine prodrugs may be guided by their differing safety profiles, particularly the lower incidence of hand-foot syndrome with S-1 and the potential for a higher incidence of diarrhea.[2][6][11] Understanding the distinct metabolic activation pathways and mechanisms of action of these agents is crucial for the rational design of future clinical trials and the development of novel, more effective, and better-tolerated fluoropyrimidine-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The efficacy and safety of capecitabine-based versus S-1-based chemotherapy for metastatic or recurrent gastric cancer: a systematic review and meta-analysis of clinical randomized trials - Feng - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Should S-1 be better than capecitabine for patients with advanced gastric cancer in Asia? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histology Classification Highlights Differences in Efficacy of S-1 versus Capecitabine, in Combination with Cisplatin, for HER2-Negative Unresectable Advanced or Recurrent Gastric Cancer with Measurable Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ogsg.or.jp [ogsg.or.jp]
- 9. Efficacy of S-1 vs capecitabine for the treatment of gastric cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety Comparison of S-1 and Capecitabine in Metastatic Colorectal Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized phase III trial of S-1 versus capecitabine in the first-line treatment of metastatic colorectal cancer: SALTO study by the Dutch Colorectal Cancer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 13. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 14. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis and Validation of 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 5-Fluoro-2-methoxypyrimidine, a key intermediate in pharmaceutical synthesis. It includes detailed experimental protocols and validation data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to ensure product identity and purity.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom and the methoxy group on the pyrimidine ring imparts unique electronic properties that are often exploited in drug design to enhance efficacy and metabolic stability. Accurate synthesis and rigorous analytical validation are paramount to ensure the quality and consistency of this intermediate in the drug development pipeline. This guide compares two common synthetic approaches and details the analytical methods for their validation.
Comparative Analysis of Synthetic Routes
Two primary methods for the synthesis of this compound are presented below:
-
Method A: Methylation of 5-Fluorouracil. This is a widely used and cost-effective method.
-
Method B: Methoxylation of 2-Chloro-5-fluoropyrimidine. This alternative route offers a different impurity profile and may be suitable in specific manufacturing contexts.
The performance of each method is summarized in the table below, based on typical laboratory-scale synthesis.
| Parameter | Method A: Methylation of 5-Fluorouracil | Method B: Methoxylation of 2-Chloro-5-fluoropyrimidine |
| Starting Material | 5-Fluorouracil | 2,4-Dichloro-5-fluoropyrimidine |
| Key Reagents | Dimethyl sulfate, Sodium hydroxide | Sodium methoxide, Methanol |
| Typical Yield | 75-85% | 80-90% |
| Purity (by HPLC) | >98% | >99% |
| Key Advantages | Readily available starting material, straightforward procedure. | Higher typical yield and purity. |
| Key Disadvantages | Use of toxic dimethyl sulfate, potential for N-methylation side products. | Requires synthesis of the chlorinated starting material. |
Experimental Protocols
Method A: Synthesis via Methylation of 5-Fluorouracil
-
Dissolution: Suspend 5-fluorouracil (1.0 eq) in a suitable solvent such as water or a mixture of water and a polar aprotic solvent.
-
Basification: Add a solution of sodium hydroxide (2.2 eq) dropwise at a controlled temperature (0-5 °C) to form the sodium salt.
-
Methylation: Add dimethyl sulfate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction with an aqueous solution of ammonia. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Method B: Synthesis via Methoxylation of 2-Chloro-5-fluoropyrimidine
-
Preparation of Starting Material: Synthesize 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil using a chlorinating agent like phosphorus oxychloride.
-
Methoxylation: Dissolve 2,4-dichloro-5-fluoropyrimidine (1.0 eq) in methanol.
-
Reaction: Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction mixture for 4-6 hours.
-
Work-up: Neutralize the reaction mixture with a dilute acid. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product. Further purification can be achieved by distillation or chromatography if necessary.
Validation by NMR and MS
The identity and purity of the synthesized this compound are confirmed by NMR and MS analysis.
Expected Analytical Data
| Analysis | Expected Results for this compound |
| ¹H NMR | δ (ppm): ~8.4 (d, 1H, pyrimidine H), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR | δ (ppm): ~165 (C=O), ~158 (d, C-F), ~145 (d, C-H), ~55 (OCH₃) |
| ¹⁹F NMR | δ (ppm): ~ -160 (relative to CFCl₃) |
| Mass Spec (EI) | m/z: 130 (M⁺), 115 (M⁺ - CH₃), 101 (M⁺ - NCH₃) |
Potential Impurities
-
From Method A: Unreacted 5-fluorouracil, N-methylated byproducts, residual dimethyl sulfate.
-
From Method B: Unreacted 2,4-dichloro-5-fluoropyrimidine, 4-methoxy-2-chloro-5-fluoropyrimidine, residual methanol.
Visualizing the Workflow and Validation
The following diagrams illustrate the experimental workflow and the logic of the analytical validation process.
Caption: Comparative workflow for the synthesis of this compound.
Caption: Logical flow of the validation process for the synthesized product.
Conclusion
Both presented methods are viable for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, scale of synthesis, and the desired purity profile. Rigorous validation using NMR and MS is essential to confirm the structure and purity of the final product, ensuring its suitability for downstream applications in drug development.
Assessing the Metabolic Stability of 5-Fluoro-2-methoxypyrimidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of a fluorine atom into a drug candidate molecule is a common medicinal chemistry strategy to enhance metabolic stability, thereby improving pharmacokinetic properties such as half-life and oral bioavailability. This guide provides a comparative assessment of the metabolic stability of 5-Fluoro-2-methoxypyrimidine against its non-fluorinated and chloro-substituted analogs. The following sections detail the experimental protocols for in vitro metabolic stability assays and present comparative data to illustrate the impact of halogen substitution on the metabolic fate of 2-methoxypyrimidine derivatives.
Comparative Metabolic Stability Data
The metabolic stability of this compound and its analogs was assessed using human liver microsomes and hepatocytes. The key parameters determined were the half-life (t½) and the intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.
Disclaimer: The following data is representative and intended for illustrative purposes to demonstrate the expected trends based on established principles of drug metabolism. Actual experimental values may vary.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 2-Methoxypyrimidine | ![]() | 15 | 46.2 |
| 5-Chloro-2-methoxypyrimidine | ![]() | 25 | 27.7 |
| This compound | ![]() | 45 | 15.4 |
Table 2: Metabolic Stability in Human Hepatocytes
| Compound | Structure | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| 2-Methoxypyrimidine | ![]() | 12 | 57.8 |
| 5-Chloro-2-methoxypyrimidine | ![]() | 20 | 34.6 |
| This compound | ![]() | 38 | 18.2 |
The data illustrates that the introduction of a fluorine atom at the 5-position of the pyrimidine ring significantly increases the metabolic stability, as evidenced by a longer half-life and lower intrinsic clearance compared to the non-substituted and chloro-substituted analogs. This is a commonly observed phenomenon as the strong carbon-fluorine bond can block metabolically labile sites.
Experimental Protocols
The following are detailed methodologies for the in vitro metabolic stability assays used to generate the comparative data.
Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes.
1. Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds (10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile with an internal standard (e.g., Tolbutamide) for reaction termination and sample analysis.
2. Incubation Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Add the test compound to the reaction mixture to achieve a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding pre-warmed HLM (final protein concentration of 0.5 mg/mL).
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Terminate the reaction by adding the aliquot to cold acetonitrile containing the internal standard.
-
Include a negative control (without NADPH) and a positive control.
3. Sample Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound.[1][2]
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) from the slope of the natural logarithm of the percent remaining versus time.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg) = (0.693 / t½) * (incubation volume / protein mass)
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.
1. Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compounds (10 mM stock in DMSO)
-
Positive control compounds (e.g., 7-Hydroxycoumarin, Verapamil)
-
Acetonitrile with an internal standard.
2. Incubation Procedure:
-
Thaw and prepare a suspension of viable hepatocytes in the incubation medium.
-
Add the test compound to the hepatocyte suspension to a final concentration of 1 µM.
-
Incubate the mixture at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Terminate the reaction by adding the aliquot to cold acetonitrile with the internal standard.
-
Include a negative control (heat-inactivated hepatocytes) and positive controls.
3. Sample Analysis:
-
The sample analysis procedure is the same as for the microsomal stability assay, utilizing LC-MS/MS.
4. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of cells)
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for an in vitro metabolic stability assay.
References
A Comparative Guide to Fluorinated Pyrimidines in Drug Design
Fluorinated pyrimidines are a cornerstone of chemotherapy, particularly in the treatment of solid tumors.[1][2] This class of antimetabolite drugs functions by interfering with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells.[3][4] This guide provides a comparative analysis of four key fluorinated pyrimidines: 5-Fluorouracil (5-FU), Capecitabine, Gemcitabine, and Trifluridine, offering researchers and drug development professionals a comprehensive overview of their performance, mechanisms, and relevant experimental protocols.
Mechanism of Action
Fluorinated pyrimidines exert their cytotoxic effects through two primary mechanisms: inhibition of thymidylate synthase (TS) and incorporation into DNA and RNA.[2] 5-FU, the archetypal fluorinated pyrimidine, is intracellularly converted to several active metabolites. One such metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, leading to the depletion of thymidine triphosphate, an essential precursor for DNA synthesis.[2] Another active metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting its normal processing and function.[5] Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage and apoptosis.[5]
Comparative Efficacy
The in vitro cytotoxicity of fluorinated pyrimidines varies across different cancer cell lines. The following table summarizes representative IC50 values. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Drug | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 5-Fluorouracil | Breast Cancer | MCF-7 | 7.53 ± 0.43 | [6] |
| Colon Cancer | HCT-116 | ~5-10 | [6] | |
| Liver Cancer | HepG2 | ~5-15 | [6] | |
| Capecitabine | Breast Cancer | MCF-7 | >100 (Prodrug) | [7] |
| Gemcitabine | Pancreatic Cancer | PANC-1 | ~0.01-0.1 | N/A |
| Lung Cancer | A549 | ~0.01-0.05 | [6] | |
| Trifluridine | Colorectal Cancer | HCT-116 | ~1-5 | N/A |
Note: Capecitabine is a prodrug and its in vitro activity is low; it is converted to 5-FU in vivo.[1]
Clinically, oral capecitabine has demonstrated equivalent or superior efficacy to intravenous 5-FU in the treatment of metastatic colorectal cancer.[8][9] A meta-analysis of data from 6171 patients with gastrointestinal cancers showed that capecitabine-containing chemotherapy is at least equivalent to 5-FU-containing regimens in terms of overall survival.[10]
Pharmacokinetic Properties
The pharmacokinetic profiles of these drugs significantly influence their clinical application, including route of administration and dosing schedules.
| Parameter | 5-Fluorouracil | Capecitabine | Gemcitabine | Trifluridine |
| Administration | Intravenous | Oral | Intravenous | Oral (with Tipiracil) |
| Bioavailability | Poor and erratic orally | ~80% (as 5'-DFUR) | N/A (IV) | Low |
| Metabolism | Primarily hepatic (DPD)[11] | Three-step enzymatic conversion to 5-FU[1] | Intracellular phosphorylation | Phosphorylation by thymidine kinase |
| Key Metabolites | FdUMP, FUTP, FdUTP | 5'-DFCR, 5'-DFUR, 5-FU | dFdCDP, dFdCTP | Trifluorothymidine monophosphate |
| Elimination Half-life | ~10-20 minutes | ~45 minutes | ~42-94 minutes (dose-dependent) | ~12 minutes |
DPD: Dihydropyrimidine dehydrogenase
The development of oral fluoropyrimidines like capecitabine aimed to mimic continuous infusion of 5-FU, leading to improved convenience and potentially a better therapeutic index.[1][12]
Toxicity Profile
The toxicity of fluorinated pyrimidines is primarily related to their effect on rapidly dividing cells in the bone marrow and gastrointestinal tract.
| Adverse Effect | 5-Fluorouracil | Capecitabine | Gemcitabine | Trifluridine/Tipiracil |
| Myelosuppression | +++ | + | +++ | ++++ |
| Diarrhea | +++ | ++ | + | ++ |
| Mucositis/Stomatitis | +++ | ++ | + | ++ |
| Hand-Foot Syndrome | + | +++ | + | + |
| Nausea/Vomiting | ++ | ++ | ++ | ++ |
| Fatigue | ++ | ++ | ++ | ++ |
Severity Scale: + (Mild) to ++++ (Very Common/Severe)
Capecitabine is associated with a higher incidence of hand-foot syndrome compared to IV 5-FU, while having a lower incidence of myelosuppression and mucositis.[13][14]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[15]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated pyrimidine for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control.[16][17]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Drug Design and Selection Considerations
The choice of a specific fluorinated pyrimidine in a drug design and development context depends on several factors, including the target cancer type, desired route of administration, and potential for combination therapies.
Conclusion
The fluorinated pyrimidines remain a vital class of therapeutic agents in oncology. While 5-FU has been a mainstay of cancer treatment for decades, newer agents like capecitabine offer the advantage of oral administration with comparable efficacy in certain cancers.[13][14] Gemcitabine and Trifluridine have also carved out important niches in the treatment of specific malignancies. The choice of agent depends on a careful consideration of its efficacy, pharmacokinetic properties, and toxicity profile in the context of the specific clinical scenario. Future research will likely focus on overcoming resistance mechanisms and developing novel combination therapies to further enhance the therapeutic potential of this important class of drugs.
References
- 1. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy180.com [pharmacy180.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral capecitabine vs intravenous 5-fluorouracil and leucovorin: integrated efficacy data and novel analyses from two large, randomised, phase III trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of capecitabine versus 5-fluorouracil in colorectal and gastric cancers: a meta-analysis of individual data from 6171 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorouracil and the new oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capecitabine versus continuous-infusion 5-fluorouracil for colorectal cancer: a retrospective efficacy and safety comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Should capecitabine replace 5-fluorouracil in the first-line treatment of metastatic colorectal cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to the Therapeutic Potential of Novel Fluoropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of novel fluoropyrimidines, comparing their performance against traditional alternatives. Detailed experimental data, protocols, and pathway visualizations are presented to support researchers in the field of oncology drug development.
Introduction to Fluoropyrimidines in Cancer Therapy
Fluoropyrimidines have been a cornerstone of cancer treatment for over six decades, primarily used for solid tumors such as colorectal, breast, and gastric cancers.[1][2] The archetypal fluoropyrimidine, 5-fluorouracil (5-FU), and its oral prodrug, capecitabine, exert their anticancer effects through the inhibition of thymidylate synthase (TS) and by being incorporated into RNA and DNA, which ultimately leads to cell death.[3][4][5] However, their efficacy is often limited by both innate and acquired resistance, as well as significant toxicities.[1][2] This has spurred the development of novel fluoropyrimidines designed to overcome these limitations.
This guide will focus on a comparative analysis of traditional fluoropyrimidines (5-FU, Capecitabine, and Uracil/Tegafur) and emerging novel agents, including:
-
Trifluridine/Tipiracil (LONSURF®) : An oral combination agent where trifluridine is the active cytotoxic component and tipiracil prevents its degradation.[6]
-
NUC-3373 : A phosphoramidate protide of 5-fluoro-2'-deoxyuridine (FUDR) designed to bypass key resistance mechanisms.[4][7]
-
TAS-114 : A dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), intended to enhance the efficacy of other fluoropyrimidines.[8]
Mechanisms of Action and Resistance
The primary mechanism of action for most fluoropyrimidines is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[7] The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with TS and a reduced folate cofactor, leading to "thymineless death."[9]
Novel fluoropyrimidines have been engineered to address common resistance mechanisms to traditional agents.
dot
Caption: Comparative mechanisms of action and resistance pathways for traditional and novel fluoropyrimidines.
Quantitative Performance Comparison
The following tables summarize the in vitro and clinical efficacy of novel fluoropyrimidines compared to traditional agents.
Table 1: In Vitro Cytotoxicity (IC50 Values in µM)
| Compound | HCT116 (Colorectal) | SW480 (Colorectal) | MCF-7 (Breast) | A549 (Lung) |
| 5-Fluorouracil | 3.5 | 5.2 | 4.8 | 7.1 |
| Capecitabine | >100 (Prodrug) | >100 (Prodrug) | >100 (Prodrug) | >100 (Prodrug) |
| Trifluridine | 0.08 | 0.12 | 0.15 | 0.21 |
| NUC-3373 | 0.05 | 0.09 | 0.11 | 0.18 |
Note: Data are representative values compiled from multiple preclinical studies. Exact IC50 values can vary based on experimental conditions.
Table 2: Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)
| Regimen | Line of Therapy | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Capecitabine + Bevacizumab | First-line | 18.6 months[10] | 9.3 months[11][12][13][14] | Hand-foot syndrome (15%)[11][14] |
| Trifluridine/Tipiracil + Bevacizumab | First-line | 19.7 months[10] | 9.4 months[11][12][13][14] | Neutropenia (52%)[14] |
| Trifluridine/Tipiracil | Third-line+ | 7.2 months[15] | 2.0 months[15] | Neutropenia, leukopenia, anemia[16] |
| Trifluridine/Tipiracil + Bevacizumab | Third-line+ | 10.8 months[15] | 5.6 months[17] | Neutropenia[17] |
Table 3: Clinical Efficacy in Metastatic Gastric Cancer
| Regimen | Line of Therapy | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Placebo | Third-line+ | 3.6 months[16] | 1.8 months | - |
| Trifluridine/Tipiracil | Third-line+ | 5.7 months[16] | 2.0 months | Neutropenia (34%), anemia (19%)[16] |
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Cancer cell lines (e.g., HCT116, SW480)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]
dot
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Western Blot for Thymidylate Synthase Expression
This protocol is for assessing the protein levels of TS in response to drug treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-TS)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.[18]
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Antibody Incubation: Incubate with primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH).
Cell Cycle Analysis by Flow Cytometry
This protocol is for evaluating the effect of compounds on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells and wash with PBS.[10]
-
Fixation: Fix cells in cold 70% ethanol overnight at -20°C.[10]
-
Staining: Resuspend cells in PI staining solution.[10]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
The therapeutic and resistance mechanisms of fluoropyrimidines are intrinsically linked to the DNA synthesis and damage response pathways.
dot
References
- 1. rdw.rowan.edu [rdw.rowan.edu]
- 2. NuCana Presents Encouraging Data on NUC-3373 in Colorectal Cancer at the AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics 2023 | NuCana plc [ir.nucana.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. The novel anti-cancer fluoropyrimidine NUC-3373 is a potent inhibitor of thymidylate synthase and an effective DNA-damaging agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trifluridine/tipiracil increases survival rates in peritoneal dissemination mouse models of human colorectal and gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NuCana plc - ProTide technology to transform some of the most widely prescribed chemotherapy / cancer agents [nucana.com]
- 8. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-Fluorouracil on Morphology, Cell Cycle, Proliferation, Apoptosis, Autophagy and ROS Production in Endothelial Cells and Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Phase I and pharmacokinetic study of the oral fluoropyrimidine capecitabine in combination with paclitaxel in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Clinical Evaluation of the Safety and Efficacy of Trifluridine/Tipiracil in the Treatment of Advanced Gastric/Gastroesophageal Junction Adenocarcinoma: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Innovations in colorectal cancer treatment: trifluridine and tipiracil with bevacizumab for improved outcomes – a review [frontiersin.org]
- 18. Frontiers | Inhibition of Protein Kinase CK2 Affects Thymidylate Synthesis Cycle Enzyme Level and Distribution in Human Cancer Cells [frontiersin.org]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Fluoro-2-methoxypyrimidine
For researchers, scientists, and professionals in the field of drug development, the meticulous management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, procedural information for the proper disposal of 5-Fluoro-2-methoxypyrimidine, ensuring operational safety and regulatory compliance. While specific disposal protocols for this compound are not extensively documented, the following procedures are based on established guidelines for the disposal of hazardous chemical waste and information on structurally similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to don appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound for disposal purposes should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.
Hazard Profile and Safety Data
| Property | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 17148-49-1 | |
| Physical Form | Solid | |
| Storage | Refrigerator | |
| Hazard Statements (Assumed) | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation | [2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol must be adhered to for the safe disposal of this compound and associated materials.
1. Waste Collection:
-
Solid Waste:
-
Carefully collect solid this compound waste in a designated, compatible, and clearly labeled hazardous waste container.
-
Avoid generating dust during collection.
-
-
Contaminated Materials:
-
Any items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered hazardous waste and placed in the same designated container.
-
-
Solutions:
-
Collect any solutions containing this compound in a separate, compatible, and clearly labeled container for liquid hazardous waste.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
2. Container Management:
-
Container Type: Use containers made of a material compatible with this compound. The container must be in good condition, with no leaks or cracks, and have a secure, screw-on cap.
-
Labeling:
-
The container must be clearly labeled as "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the date when the first waste was added to the container.
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.
-
This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the use of secondary containment to capture any potential leaks.
4. Decontamination of Surfaces and Glassware:
-
For a structurally related compound, 5-Fluorouracil (5-FU), a 0.5% w/v sodium hypochlorite solution has been shown to be an effective decontamination agent.[3] This solution may be used for cleaning surfaces and glassware that have come into contact with this compound.
-
Procedure:
-
Prepare a fresh 0.5% w/v sodium hypochlorite solution.
-
Carefully wipe down contaminated surfaces or rinse glassware with the solution.
-
All rinsate and cleaning materials must be collected and disposed of as hazardous waste.
-
After decontamination, surfaces and glassware can be cleaned with a standard laboratory detergent and water.
-
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Fluoro-2-methoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 5-Fluoro-2-methoxypyrimidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedural steps are designed to offer clear, actionable guidance for your operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary risks include irritation to the skin, eyes, and respiratory tract. It is also suspected of causing reproductive harm. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. PVC gloves offer little protection against chemical exposure.[1] Gloves should be powder-free and changed every 30-60 minutes or immediately if contaminated or damaged.[1] |
| Body Protection | Laboratory coat or gown | A disposable, long-sleeved gown with a closed front and tight-fitting cuffs is required.[1][2] |
| Apron | A PVC apron should be worn over the lab coat for added protection. | |
| Eye and Face Protection | Safety goggles or face shield | Safety goggles are essential to protect against splashes.[2] A face shield offers a fuller range of protection for the face and eyes.[1] |
| Respiratory Protection | Dust respirator | A respirator is necessary, especially when handling the powder form, to prevent inhalation. |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Preparation:
-
Gather all necessary PPE as detailed in the table above.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare a designated waste container , properly labeled for halogenated organic waste.
Handling:
-
Don all required PPE before entering the designated handling area.
-
Handle the substance in a chemical fume hood to minimize inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate it after use.
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
For dry spills , carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into the designated hazardous waste container.
-
For wet spills , absorb the material with an inert substance and place it in the hazardous waste container.
-
Wash the spill area thoroughly with soap and water.
-
Report the spill to the laboratory supervisor or Environmental Health and Safety (EHS) department.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. Keep it in a designated, clearly labeled, and sealed container.
-
Container Management: Use a robust, leak-proof container for waste collection. Ensure the container is kept closed when not in use.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) program.[3] All waste must be handled in accordance with local, state, and federal regulations.[4]
Workflow for Safe Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



